Terephthalate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3198-30-9 |
|---|---|
Molecular Formula |
C8H4O4-2 |
Molecular Weight |
164.11 g/mol |
IUPAC Name |
terephthalate |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-2 |
InChI Key |
KKEYFWRCBNTPAC-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-] |
Other CAS No. |
3198-30-9 |
Synonyms |
disodium terephthalate terephthalate terephthalic acid |
Origin of Product |
United States |
Synthesis and Polymerization Methodologies for Terephthalate Based Macromolecules
Fundamental Principles of Terephthalate Polymerization Reactions
The synthesis of polyesters like PET from this compound precursors is a classic example of condensation polymerization, where functional groups of monomers react, eliminating a small molecule such as water or methanol (B129727). scranton.edujournalspub.info Achieving a high molecular weight is crucial for the polymer's mechanical properties and requires a high extent of reaction. wikipedia.org
The direct esterification pathway involves the reaction of a dicarboxylic acid with a diol. scranton.edu In the context of PET synthesis, this is the reaction between terephthalic acid (TPA) and ethylene (B1197577) glycol (EG). rsc.orgscranton.edu This process directly forms the monomer bis(2-hydroxyethyl) this compound (BHET) and water as a byproduct. journalspub.infouseon.comchempedia.info
The reaction proceeds in two main stages. researchgate.net The first is the esterification of TPA with an excess of EG, typically conducted at temperatures around 250°C and elevated pressure. researchgate.netscranton.edu A significant challenge in this process is the low solubility of TPA in EG, which is considered the rate-limiting step for the esterification kinetics. researchgate.netrsc.org To overcome this, higher temperatures and pressures are necessary to facilitate the dissolution of TPA. researchgate.netrsc.org The initial product is a mixture of monomers and oligomers. google.com This mixture then undergoes a second stage, polycondensation, to form the final high molecular weight polymer. researchgate.netuseon.com
The transesterification, or ester interchange, pathway was the initial large-scale method for PET production. researchgate.net This route utilizes a diester, typically dimethyl this compound (DMT), which reacts with a diol like ethylene glycol. scranton.eduuseon.com The reaction produces the monomer bis(2-hydroxyethyl) this compound (BHET) and methanol as a byproduct. journalspub.infouseon.com
This method was historically favored because DMT is easier to purify than TPA, which was crucial for producing high-quality PET. useon.com The transesterification reaction involves the exchange of the methyl ester group of DMT with the hydroxyl group of ethylene glycol. scranton.edu This process also proceeds to a polycondensation step where the BHET monomers react with each other to elongate the polymer chains, releasing ethylene glycol. mdpi.comnih.gov The mechanisms for transesterification can involve intermolecular acidolysis or alcoholysis, occurring via the polymer end groups. kpi.ua The hydroxyl end groups, in particular, have been shown to actively participate in the reaction mechanism. kpi.ua
The formation of this compound polymers follows the principles of step-growth polymerization. fiveable.me In this mechanism, monomers react to form dimers, which can then react with other monomers or dimers to form trimers and tetramers, and so on. wikipedia.orgyoutube.com The polymer chain grows slowly, and long reaction times are necessary to achieve high average molecular weights. youtube.com
The kinetics of polyesterification can be described as an acid-catalyzed process. wikipedia.org For an uncatalyzed reaction between a diacid and a diol in equimolar amounts, the diacid itself can act as a catalyst, making the reaction self-catalyzed. youtube.com The rate of polymerization is dependent on the concentration of the reactive functional groups (carboxyl and hydroxyl groups). youtube.com A key assumption in the kinetic model is that the reactivity of these functional groups is independent of the polymer chain length. wikipedia.org
Thermodynamically, the polycondensation reaction is an equilibrium process. To drive the reaction toward the formation of a high molecular weight polymer, the small molecule byproduct (e.g., water in direct esterification or ethylene glycol in the later stages of polycondensation) must be continuously and efficiently removed. wikipedia.orggoogle.com This is typically achieved by conducting the final stages of polymerization at high temperatures (e.g., 260°C) and under high vacuum. mdpi.com
Catalytic Systems in this compound Polymerization
Catalysts are essential in the industrial synthesis of this compound polymers, playing a critical role in both the initial esterification/transesterification and the final polycondensation stages. dkatalyst.comsemanticscholar.org The choice of catalyst influences not only the reaction rate and the final molecular weight of the polymer but also affects properties like thermal stability and color. semanticscholar.org
Conventional Metal-Based Catalysts (e.g., Antimony, Titanium, Aluminum)
For decades, metal-based compounds have been the conventional catalysts for PET production. mdpi.comresearchgate.net
Antimony (Sb): Antimony compounds, particularly antimony trioxide (Sb₂O₃), are the most common catalysts used in PET manufacturing. mdpi.comresearchgate.net Antimony-based catalysts are primarily used in the polycondensation stage. scranton.edu One proposed mechanism involves the conversion of Sb₂O₃ into antimony glycolate, which then acts as the active catalytic species. researchgate.net While effective, a key drawback of antimony catalysts is their toxicity, which raises environmental and safety concerns. researchgate.nettubitak.gov.tr Typical loadings for Sb₂O₃ range from 150-300 ppm. researchgate.net
Titanium (Ti): Titanium compounds, such as titanium alkoxides, are known to be highly reactive catalysts for this compound polymerization. mdpi.comdkatalyst.com They are effective for both esterification and polycondensation reactions. dkatalyst.com Titanium-based catalysts can achieve high reaction rates at lower concentrations (10-30 ppm) compared to antimony. dkatalyst.comresearchgate.net However, their high activity can also catalyze degradation reactions, potentially leading to polymer discoloration (yellowing) and reduced thermal stability. mdpi.comnih.gov
Aluminum (Al): Aluminum-based catalysts are considered a more environmentally friendly and low-cost alternative to antimony and titanium. researchgate.nettubitak.gov.tr Various aluminum compounds have been investigated, with ethylene glycol aluminum showing good activity. researchgate.net However, organoaluminum catalysts can be prone to hydrolysis, which can affect their performance. tubitak.gov.tr
The table below summarizes key characteristics of these conventional catalysts.
| Catalyst Type | Common Compound(s) | Primary Stage | Advantages | Disadvantages |
| Antimony | Antimony Trioxide (Sb₂O₃) | Polycondensation | Widely used, effective | Toxic, environmental concerns |
| Titanium | Titanium Alkoxides | Esterification & Polycondensation | High reactivity, low concentration needed | Can cause polymer yellowing and degradation |
| Aluminum | Ethylene Glycol Aluminum | Polycondensation | Low cost, environmentally friendlier | Potential for hydrolysis |
Emerging and Sustainable Catalytic Approaches (e.g., Metal-Organic Frameworks like MIL-53(Al))
In the drive for greener and more sustainable chemical processes, research has focused on developing new catalytic systems that are non-toxic and highly efficient. Metal-Organic Frameworks (MOFs) have emerged as a promising class of materials for this purpose. semanticscholar.orgtandfonline.com
MOFs are crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands. tandfonline.com For this compound synthesis, aluminum-based MOFs like MIL-53(Al) have shown significant potential. tubitak.gov.tr MIL-53(Al) is built from aluminum ions and terephthalic acid (the same organic linker that forms the backbone of PET). semanticscholar.org
Key findings from research on MIL-53(Al) as a catalyst for PET synthesis include:
High Stability: MIL-53(Al) exhibits excellent thermal and water stability, allowing it to be added before the esterification stage without undergoing hydrolysis, a problem seen with some conventional organoaluminum catalysts. semanticscholar.orgtubitak.gov.tr
Surface-Based Catalysis: Studies suggest that the polycondensation reaction occurs on the surface of the MIL-53(Al) catalyst. researchgate.nettubitak.gov.tr The proposed mechanism involves the coordination of the carboxylic acid's carbonyl group onto the Lewis acid sites of the aluminum-oxygen clusters in the MOF structure, which activates it for reaction. researchgate.net
Effective Performance: When used at an optimal molar content (e.g., 0.05%) and temperature (e.g., 280°C), MIL-53(Al) can produce high-quality PET, demonstrating its potential as a viable, environmentally friendly alternative to heavy metal catalysts like antimony. tubitak.gov.tr
The use of such MOFs represents a sustainable approach, not only by providing a non-toxic catalytic route but also by potentially using PET waste itself as a source for the this compound linker needed to synthesize the MOF catalyst. rsc.orgresearchgate.net
Industrial Production Processes for Poly(ethylene this compound) (PET) and Related Polyesters
The industrial synthesis of Poly(ethylene this compound) (PET) is a multi-stage process that begins with the formation of a prepolymer, followed by a polycondensation stage to achieve the desired high molecular weight. This process is meticulously controlled to ensure the final polymer possesses the necessary properties for its intended applications, such as beverage bottles, films, and fibers.
Pre-Polymerization Stages and Reactor Design Considerations
The initial phase of PET production involves the formation of a low-molecular-weight prepolymer, primarily consisting of bis(2-hydroxyethyl) this compound (BHET). This is typically achieved through one of two main chemical routes: the direct esterification of Purified Terephthalic Acid (PTA) with Monoethylene Glycol (MEG), or the transesterification of Dimethyl this compound (DMT) with MEG. austinpublishinggroup.comscribd.com The direct esterification route is now more common commercially.
The esterification reaction is generally carried out in a series of Continuous Stirred Tank Reactors (CSTRs). austinpublishinggroup.comscribd.com In the first CSTR, a paste of PTA and MEG is fed into the reactor. scribd.com The reaction is conducted at elevated temperatures, typically between 240-260°C, and pressures of 2-3 bar. scribd.com This environment facilitates the esterification process, where water is formed as a byproduct and is continuously removed to drive the reaction forward. scribd.com The design of these reactors is critical; they must ensure efficient mixing of the solid PTA in the liquid MEG and manage the removal of water vapor. scribd.comresearchgate.net A significant challenge in reactor design is preventing the agglomeration of terephthalic acid, which can be mitigated by maintaining the feed slurry at a low temperature before it enters the high-temperature reaction zone. google.com
Following the initial esterification, the resulting mixture of monomers and oligomers is transferred to a second, and sometimes a third, reactor for pre-polymerization. scite.aiaustinpublishinggroup.com In these subsequent reactors, the temperature is gradually increased to around 250-280°C, while the pressure is reduced. austinpublishinggroup.com This change in conditions promotes the polycondensation reaction, where molecules of BHET and other short-chain oligomers link together, releasing MEG as a byproduct. researchgate.net The removal of MEG is crucial for increasing the degree of polymerization. researchgate.net The reactors in this stage are designed to handle the increasing viscosity of the polymer melt and to provide a large surface area to facilitate the removal of the MEG vapor. researchgate.net Plug flow reactors and specialized designs like the disk ring reactor are sometimes employed in these later pre-polymerization stages to manage the viscous polymer melt effectively. scribd.com
Table 1: Typical Operating Conditions for PET Pre-Polymerization Stages
| Stage | Reactor Type | Temperature (°C) | Pressure (bar) | Key Reaction | Byproduct Removed |
| Esterification | CSTR | 240 - 260 | 2 - 3 | Esterification | Water |
| Pre-polymerization | CSTR / Plug Flow | 250 - 280 | Reduced Pressure | Polycondensation | Ethylene Glycol |
Solid-State Polymerization (SSP) for Molecular Weight Enhancement
For many high-strength applications, such as carbonated beverage bottles, the molecular weight of the PET produced from the melt-polymerization phase is insufficient. Therefore, a subsequent process known as Solid-State Polymerization (SSP) is employed to further increase the polymer chain length and, consequently, its intrinsic viscosity (IV). petus.comresearchgate.net SSP is a process where the amorphous PET pellets from the melt phase are first crystallized and then heated to a temperature between their glass transition temperature (Tg) and melting point, typically around 200-220°C. researchgate.netpolyestermfg.com
The process is carried out in the solid phase, below the melting temperature of the polymer, which minimizes thermal degradation and the formation of undesirable byproducts like acetaldehyde. polyestermfg.com The reaction is a continuation of the polycondensation process, where residual hydroxyl and carboxyl end groups on the polymer chains react, releasing byproducts such as ethylene glycol and water. researchgate.net To drive the reaction forward, these byproducts must be continuously removed from the surface of the polymer pellets. This is achieved by conducting the process under a vacuum or in a stream of hot, inert gas like nitrogen. petus.compolyestermfg.com
SSP can be performed in either batch or continuous reactors. phite.com
Batch Reactors: Rotary vacuum dryers are a common type of batch reactor used for SSP. petus.com They consist of a heated, rotating vessel that tumbles the PET pellets, ensuring uniform heating and exposure to the vacuum. tcep-europe.org This setup is flexible and suitable for smaller production batches. phite.com
Continuous Reactors: For large-scale production, continuous SSP systems are preferred. These typically involve a series of vessels, including a crystallizer, a preheater, and the main SSP reactor. phite.com The PET pellets move continuously through these stages, where the temperature and atmosphere are carefully controlled to achieve the desired increase in molecular weight. polyestermfg.com
The efficiency of the SSP process is influenced by several factors, including the initial molecular weight of the prepolymer, the concentration of reactive end groups, the crystallinity of the pellets, and the efficiency of byproduct removal. researchgate.net
Table 2: Comparison of Batch and Continuous SSP Processes for PET
| Feature | Batch SSP | Continuous SSP |
| Reactor Type | Rotary Vacuum Dryer | Vertical Shaft Reactor, Moving Bed |
| Production Scale | Smaller Batches | Large-Scale, Continuous Production |
| Process Control | Flexible, adjustable for different grades | Optimized for stable, high-volume production |
| Key Equipment | Heated, rotating vessel with vacuum system | Crystallizer, preheater, reactor, cooler |
| Advantages | Flexibility in product changeover | High throughput, consistent product quality |
Innovative Synthesis Routes for Bio-based this compound Monomers and Polymers
In response to growing environmental concerns and the desire to reduce reliance on fossil fuels, significant research has been dedicated to developing sustainable routes to this compound monomers and polymers from renewable resources.
Bio-sourced Feedstocks for this compound Production
The most promising renewable feedstock for producing bio-based terephthalic acid is lignocellulosic biomass, which includes agricultural residues, forestry waste, and dedicated energy crops. mdpi.com Lignocellulose is abundant and does not compete with food production. mdpi.com The key strategy involves the conversion of the carbohydrate components of lignocellulose (cellulose and hemicellulose) into platform molecules that can then be chemically transformed into this compound precursors.
A primary pathway involves the hydrolysis of cellulose (B213188) and hemicellulose to C6 and C5 sugars (e.g., glucose and xylose). mdpi.com These sugars can then be dehydrated to produce furan-based compounds, most notably 5-hydroxymethylfurfural (B1680220) (HMF) from C6 sugars. pnas.orgacs.org HMF is a versatile platform chemical that can be further converted into a variety of valuable chemicals, including precursors for terephthalic acid. pnas.org Another important furan (B31954) derivative is 2,5-dimethylfuran (B142691) (DMF), which can be produced from HMF. researchgate.net
Diels–Alder Addition and Dehydration Strategies for Bio-based Terephthalates
A key chemical strategy for converting biomass-derived furans into the aromatic ring structure of this compound is the Diels-Alder reaction. This reaction involves the cycloaddition of a diene (the furan ring) with a dienophile.
This reaction sequence is typically catalyzed by solid acid catalysts, such as zeolites (e.g., H-Y, H-BEA) and sulfated or phosphated metal oxides. mdpi.comosti.govacs.org Both Lewis and Brønsted acid sites on the catalyst can play a role in the reaction, with Lewis acids primarily catalyzing the Diels-Alder cycloaddition and both acid types being effective for the subsequent dehydration step. mdpi.comosti.gov
An alternative Diels-Alder approach utilizes oxidized derivatives of HMF, such as 2,5-furandicarboxylic acid (FDCA), reacting with ethylene. pnas.orgyork.ac.uk This route can lead to the formation of terephthalic acid or its esters directly, bypassing the p-xylene (B151628) intermediate. pnas.orgyork.ac.uk For instance, the reaction of diethyl 2,5-furandicarboxylate with ethylene over a heterogeneous Lewis acid catalyst can produce diethyl this compound. york.ac.uk
Table 3: Key Reactants and Catalysts in Bio-based this compound Synthesis via Diels-Alder
| Furan-based Diene | Dienophile | Key Intermediate | Catalyst Type |
| 2,5-Dimethylfuran (DMF) | Ethylene | p-Xylene | Solid Acids (Zeolites, Sulfated/Phosphated Oxides) |
| 2,5-Furandicarboxylic acid (FDCA) or its esters | Ethylene | Terephthalic acid or its esters | Heterogeneous Lewis Acids |
Degradation Pathways and Environmental Fate of Terephthalate Compounds
Environmental Presence and Distribution of Terephthalate-Derived Microplastics
Polyethylene (B3416737) this compound (PET) is a major contributor to microplastic pollution due to its widespread use and relative durability. These microplastic particles, originating from the fragmentation of larger plastic items, are ubiquitous in the environment.
Terrestrial Ecosystems (e.g., Soil, Sediments)
Terrestrial ecosystems serve as significant sinks for microplastics, including those derived from PET. Plastic mulches, sewage sludge application, tire abrasion, and urban runoff are primary pathways for microplastics to enter soils mdpi.comitrcweb.orgfrontiersin.orgacs.org. Studies indicate that terrestrial environments may accumulate considerably more plastic than oceanic systems frontiersin.org. PET microplastics have been identified in soil samples, contributing to soil contamination and potentially affecting soil health and functioning mdpi.comresearchgate.net. Furthermore, PET microplastics have been detected in sediments, indicating their deposition in these environments nih.gov.
Aquatic Environments (e.g., Groundwater, Drinking Water, Marine Systems)
Aquatic environments are heavily impacted by PET microplastic pollution. PET microplastics are frequently found in wastewater effluents, urban runoff, and freshwater systems researchgate.net. They are distributed globally across oceans, lakes, and rivers, present in surface waters, water columns, and deep-sea sediments dueproject.orgnih.govmdpi.comresearchgate.net. Due to its density, PET tends to sink in aquatic systems, leading to accumulation in sediments dueproject.orgnih.gov. Concerns also exist regarding the presence of microplastics, including PET, in groundwater and drinking water supplies, although conventional water treatment systems are generally effective at removing larger microplastic particles researchgate.netwho.int.
Abiotic Degradation Mechanisms of this compound-based Polymers
Abiotic degradation refers to the breakdown of polymers through non-living environmental factors such as light, heat, water, and chemical agents rsc.org. For PET, these mechanisms are critical in its eventual fragmentation and transformation.
Hydrolytic Degradation Pathways
PET is susceptible to hydrolytic degradation, a process involving the reaction with water molecules that cleaves the polymer's ester bonds dnu.dp.uamdpi.com. This degradation is particularly pronounced at temperatures above PET's glass transition temperature (Tg), typically around 75–80°C in air nih.govdnu.dp.uafrontiersin.org. Hydrolysis breaks down PET into its constituent monomers, terephthalic acid (TPA) and ethylene (B1197577) glycol (EG), or intermediate products like mono-(2-hydroxyethyl) this compound (MHET) and bis-(2-hydroxyethyl) this compound (BHET) dnu.dp.uamdpi.comnih.gov. The rate of hydrolytic degradation is significantly faster, approximately 10,000 times, than thermal or thermo-oxidative degradation dnu.dp.ua. The initiation temperature for hydrolytic degradation is generally between 100–120°C dnu.dp.ua. The presence of acids formed during hydrolysis can also catalyze further degradation in an autocatalytic process dnu.dp.ua. Neutral hydrolysis can occur using hot steam or water mdpi.com.
Photo-oxidative and Photolytic Degradation Processes
PET polymers can undergo degradation when exposed to ultraviolet (UV) radiation from sunlight, initiating both photolytic and photo-oxidative processes wikipedia.orgnih.govresearchgate.net. PET can absorb near-UV rays, with absorption becoming significant below 320 nm wikipedia.org. Photo-oxidation, a combination of light and oxygen, leads to chain scission, increased brittleness, and the formation of microplastics wikipedia.org. The photo-oxidation of the terephthalic acid moiety can result in the formation of compounds such as 2,5-dihydroxyterephthalic acid wikipedia.org. Photolytic degradation can involve Norrish type I and II reactions, breaking polymer chains dnu.dp.uanih.govresearchgate.net. The combined effects of UV light, moisture, and heat can lead to yellowing and haze formation in PET materials, indicative of chemical changes and chain scission nih.gov.
Thermochemical Degradation (e.g., Pyrolysis)
Thermochemical degradation, specifically pyrolysis, offers a method for converting PET waste into valuable chemical products and fuels jeeng.netrsc.orgmdpi.comacs.org. This process involves heating PET in an inert atmosphere. PET exhibits considerable thermal stability, with initial decomposition observed around 250°C and significant breakdown occurring between 400°C and 477°C, with approximately 90% decomposition completed in this range jeeng.net. Non-catalyzed pyrolysis of PET typically yields products such as terephthalic acid, benzoic acid, and various hydrocarbons rsc.orgmdpi.com. The application of catalysts, such as zeolites or metal oxides, can direct the pyrolysis process, enhancing deoxygenation reactions and altering the yield of specific products like gases or aromatic hydrocarbons jeeng.netrsc.orgmdpi.comacs.org. For instance, catalytic pyrolysis can increase gas yields and facilitate the decarboxylation of acids to produce aromatic hydrocarbons like benzene (B151609) jeeng.netacs.org.
Compound List:
this compound
Terephthalic acid (TPA)
Polyethylene this compound (PET)
Ethylene Glycol (EG)
Mono-(2-hydroxyethyl) this compound (MHET)
Bis-(2-hydroxyethyl) this compound (BHET)
2,5-dihydroxyterephthalic acid
Benzoic acid
Acetaldehyde
Hydroxyl radicals
Reactive Oxygen Species (ROS)
Mechanical Abrasion-Induced Degradation
Mechanical forces, such as abrasion and milling, can significantly influence the degradation of this compound-based polymers like PET. These physical processes can alter the polymer's structure, making it more susceptible to subsequent degradation pathways.
Ball milling, for instance, has been shown to induce amorphization in PET, reducing its crystallinity and increasing surface roughness. This structural modification can enhance the efficiency of subsequent enzymatic hydrolysis researchgate.net. Mechanical shear, whether through milling or compounding, can lead to chain breakage, a decrease in molecular weight, and an increase in crystallinity due to the recoupling of degraded short chains researchgate.net. While mechanical shear itself can cause degradation, it is often observed to impact PET more profoundly than thermal action alone researchgate.net. Furthermore, mechanical abrasion can accelerate degradation when combined with other environmental factors like UV radiation and aqueous conditions nih.gov. These physical stresses can initiate fragmentation, leading to the formation of smaller particles and microplastics mdpi.com.
Biotic Degradation Mechanisms of this compound-based Polymers
Biotic degradation refers to the breakdown of polymers by living organisms, primarily microorganisms such as bacteria and fungi, often mediated by enzymes rsc.org. This compound-based polymers, like PET, are complex macromolecules that can be targeted by specific microbial communities and their enzymatic machinery. This process typically involves the initial attachment of microorganisms to the polymer surface, followed by the secretion of extracellular enzymes that break down the polymer chains into smaller units mdpi.commdpi.com.
Enzymatic Hydrolysis of Ester Bonds
The backbone of PET is characterized by ester bonds, which are susceptible to hydrolysis by various enzymes. This enzymatic breakdown is a key step in the biotic degradation of PET, cleaving the polymer into its constituent monomers or oligomers mdpi.comfrontiersin.orgnih.govmdpi.comresearchgate.netdergipark.org.trfrontiersin.org. The hydrolysis process typically involves the enzyme adsorbing onto the polymer surface and cleaving the ester linkages, thereby generating new functional groups such as hydroxyl (-OH) and carboxyl (-COOH) groups on the polymer surface. This modification can increase the hydrophilicity of the material dergipark.org.trresearchgate.net.
The efficiency of enzymatic hydrolysis is influenced by factors such as the polymer's crystallinity, with amorphous regions being more accessible to enzymes than crystalline ones frontiersin.orgfrontiersin.org. Enzymes can act via endo- or exo-lytic mechanisms, cleaving internal bonds or terminal bonds, respectively. Endo-lytic activity is particularly important for the initial breakdown of the polymer chain into soluble fragments nih.govresearchgate.netacs.org.
Characterization of Poly(ethylene this compound) Hydrolases (e.g., PETase, MHETase, Cutinase, Lipase, Carboxylesterase)
Several classes of enzymes have been identified and characterized for their ability to degrade PET:
PETase (Polyethylene this compound Hydrolase): This enzyme, notably identified in Ideonella sakaiensis, acts directly on PET polymer chains. It is classified as a cutinase-like serine hydrolase and is characterized by a relatively wide active site that accommodates PET oligomers pnas.orgfrontiersin.orgnih.gov. PETase hydrolyzes PET primarily into mono(2-hydroxyethyl) this compound (MHET), with smaller amounts of bis(2-hydroxyethyl) this compound (BHET) and terephthalic acid (TPA) as by-products mdpi.commdpi.comfrontiersin.orgpnas.orgsci-hub.semdpi.com. While efficient at room temperature, PETase often exhibits low thermostability nih.gov.
MHETase (Mono(2-hydroxyethyl) this compound Hydrolase): Also identified in Ideonella sakaiensis, MHETase functions synergistically with PETase. It specifically targets MHET, hydrolyzing it into the fundamental monomers terephthalic acid (TPA) and ethylene glycol (EG) mdpi.comfrontiersin.orgmdpi.comfrontiersin.orgpnas.orgsci-hub.semdpi.comnih.gov. MHETase belongs to the tannase (B8822749) enzyme family and exhibits a catalytic efficiency (kcat/Km) of approximately 4200 ± 370 s⁻¹ mM⁻¹ frontiersin.org.
Cutinase: Enzymes from this class, such as those from Humicola insolens (HiCut) and Thermobifida fusca (TfCut2), are well-known for their ability to degrade polyesters, including PET frontiersin.orgnih.govresearchgate.netacs.orgfrontiersin.orgnih.govnih.govcsic.es. Cutinases are structurally similar to PETases and can hydrolyze PET into MHET, BHET, and TPA frontiersin.orgfrontiersin.orgnih.gov. TfCut2, for instance, efficiently hydrolyzes amorphous PET near its glass transition temperature acs.org.
Lipase: Enzymes like Lipase B from Candida antarctica (CALB) can hydrolyze ester linkages in PET, contributing to the formation of hydroxyl and carboxyl groups dergipark.org.trresearchgate.netpnas.orgfrontiersin.org. Lipases, along with cutinases and esterases, are broadly recognized for their polyester-degrading capabilities mdpi.comnih.govfrontiersin.orgnih.govnih.gov.
Carboxylesterase: These enzymes are also recognized for their role in PET hydrolysis, contributing to the breakdown of ester bonds mdpi.comfrontiersin.orgnih.govnih.govnih.gov.
Table 1: Key Enzymes Involved in PET Degradation
| Enzyme Name | Source Organism(s) | Primary Substrate | Main Products | EC Number |
| PETase | Ideonella sakaiensis | PET | MHET, BHET, TPA | 3.1.1.101 |
| MHETase | Ideonella sakaiensis | MHET | TPA, Ethylene Glycol (EG) | 3.1.1.102 |
| Cutinase | Humicola insolens, Thermobifida fusca, Fungi, Bacteria | PET | MHET, BHET, TPA | 3.1.1.74 |
| Lipase | Candida antarctica, Bacteria, Fungi | PET | MHET, BHET, TPA, Hydroxyl/Carboxyl groups | 3.1.1.3 |
| Carboxylesterase | Bacteria, Fungi | PET | TPA, EG, MHET, BHET | 3.1.1.1 |
Molecular Mechanisms of Enzymatic Depolymerization
The enzymatic depolymerization of PET involves a series of molecular interactions and reactions. Initially, PET hydrolases adsorb onto the polymer surface frontiersin.org. PETase cleaves the ester bonds within the PET polymer chain, releasing soluble intermediates such as MHET and BHET mdpi.commdpi.comresearchgate.netacs.orgpnas.orgsci-hub.se. Some studies suggest that enzymes like TfCut2 cleave the PET chain in blocks of at least one repeat unit, with the subsequent step of forming final hydrolysis products often being the rate-limiting factor researchgate.netacs.orgcsic.es. The enzyme-substrate binding mode typically involves a limited number of repeat units interacting directly with the active site, while the rest of the chain is loosely confined researchgate.netcsic.es.
The hydrolysis of these intermediates, particularly MHET, by enzymes like MHETase, yields the basic monomers TPA and EG mdpi.comfrontiersin.orgmdpi.comfrontiersin.orgpnas.orgsci-hub.semdpi.comnih.gov. These monomers are then assimilated by the microorganisms for their metabolic processes mdpi.commdpi.comfrontiersin.orgfrontiersin.org. The surface modification resulting from hydrolysis introduces polar functional groups, enhancing the material's hydrophilicity dergipark.org.trresearchgate.net.
Microbial Metabolism of this compound Monomers and Oligomers
Once this compound-based polymers are broken down into monomers and oligomers, microorganisms can assimilate these smaller molecules as carbon and energy sources mdpi.comfrontiersin.org. Terephthalic acid (TPA) is typically metabolized via protocatechuic acid, entering the central tricarboxylic acid (TCA) cycle. Ethylene glycol (EG), the other primary monomer, is also catabolized, often through glyoxylic acid, into the TCA cycle frontiersin.org. This assimilation and subsequent metabolic breakdown can lead to mineralization, where the organic compounds are converted into carbon dioxide (CO₂), water (H₂O), and other inorganic substances rsc.orgmdpi.com.
Isolation and Characterization of this compound-Degrading Microorganisms (e.g., Ideonella sakaiensis)
The discovery and characterization of microorganisms capable of degrading PET have been pivotal in understanding biotic degradation mechanisms.
Ideonella sakaiensis: This bacterium, specifically strain 201-F6, is the most extensively studied PET-degrading microorganism kuleuven.be. Isolated from a PET bottle recycling site, I. sakaiensis is a Gram-negative, aerobic, rod-shaped bacterium that utilizes PET as its primary carbon and energy source sci-hub.semicrobiologyresearch.org. It achieves PET degradation through a synergistic two-enzyme system comprising PETase and MHETase mdpi.comfrontiersin.orgmdpi.compnas.orgsci-hub.se.
Other microorganisms, such as Pseudomonas species, have also been implicated in the degradation of various plastics, including PET, and are often found on plastic biofilms mdpi.comfrontiersin.org. Additionally, Bacillus species, like Bacillus sp. JO01, have been identified for their ability to degrade other this compound-containing polymers such as poly(butylene adipate-co-terephthalate) (PBAT) jmb.or.kr.
Table 2: Characteristics of this compound-Degrading Microorganisms
| Microorganism Name | Source | Key Enzymes Involved | Primary Degradation Products |
| Ideonella sakaiensis | PET bottle recycling site | PETase, MHETase | TPA, EG, MHET, BHET |
| Pseudomonas spp. | Seawater, various environments | Various hydrolases | Oligomers, Monomers |
| Bacillus sp. JO01 | Unspecified (isolated for PBAT deg.) | Hydrolases (e.g., lipases) | Adipic acid, TPA, BDO (PBAT monomers) |
Compound List:
this compound
Polyethylene this compound (PET)
Mono(2-hydroxyethyl) this compound (MHET)
Bis(2-hydroxyethyl) this compound (BHET)
Terephthalic acid (TPA)
Ethylene glycol (EG)
Poly(butylene adipate-co-terephthalate) (PBAT)
Adipic acid
Genetic Engineering Approaches for Enhanced Microbial Degradation
The inherent recalcitrance of PET to biodegradation by wild-type microorganisms, stemming from its hydrophobicity, crystallinity, and high molecular weight, necessitates advanced biological solutions frontiersin.org, nih.gov. Genetic engineering has emerged as a powerful tool to enhance the microbial capacity for PET degradation.
The bacterium Ideonella sakaiensis utilizes a two-enzyme system for PET depolymerization: PETase hydrolyzes PET into oligomers like mono(2-hydroxyethyl) this compound (MHET), which is then further broken down by MHETase into terephthalic acid (TPA) and ethylene glycol (EG) frontiersin.org, researchgate.net, irjmets.com. Genetic engineering efforts focus on optimizing these enzymes and their host microorganisms. Protein engineering techniques, such as directed evolution, are employed to improve the catalytic activity, thermostability, and substrate specificity of PETase and MHETase, leading to significantly faster degradation rates researchgate.net, emanresearch.org, frontiersin.org. For instance, engineered variants of PETase have demonstrated degradation rates up to six times higher than the wild-type enzyme researchgate.net.
Genome editing tools, notably CRISPR-Cas9, facilitate the genetic modification of various microorganisms to enhance their plastic-degrading capabilities mdpi.com. This involves introducing genes encoding PET-degrading enzymes into robust microbial hosts or optimizing existing metabolic pathways for the assimilation of degradation products like TPA and EG mdpi.com, emanresearch.org, frontiersin.org. For example, marine bacteria like Vibrio natriegens have been genetically modified to express PETase and MHETase, enabling PET breakdown in saltwater environments at ambient temperatures nsf.gov. Similarly, Bacillus tianshenii has been engineered to express these enzymes for degradation in saline conditions biotreks.org.
Beyond direct degradation, genetic engineering also enables the valorization of terephthalic acid, a key PET breakdown product. Engineered strains of Escherichia coli can convert TPA into valuable chemicals such as vanillin (B372448) or muconic acid, contributing to a circular economy model for plastic waste mdpi.com, emanresearch.org.
| Microorganism/Enzyme | Enhancement/Capability | Conditions | Reference |
| Engineered PETase | Up to 6x faster degradation than wild-type | N/A | researchgate.net |
| FAST-PETase | Better hydrolytic activity | 30°C - 50°C | emanresearch.org |
| Vibrio natriegens | Breaks down PET in saltwater | Room temperature | nsf.gov |
| Bacillus tianshenii | Breaks down PET in saltwater (expresses PETase/MHETase) | Saltwater conditions | biotreks.org |
Influencing Factors on this compound Degradation Kinetics
The rate at which this compound-containing materials, primarily PET, undergo degradation is influenced by a combination of intrinsic material properties and external environmental factors.
Polymer Morphology and Crystallinity
The physical structure of PET, particularly its degree of crystallinity, significantly impacts its degradation kinetics. PET is a semi-crystalline polymer, possessing both ordered crystalline regions and disordered amorphous regions researchgate.net, doi.org, fiveable.me. Amorphous domains are generally more accessible to enzymatic and hydrolytic degradation due to their less ordered molecular structure, leading to faster breakdown rates compared to crystalline regions researchgate.net, doi.org, nih.gov, osti.gov, nrel.gov.
| PET Sample Type | Crystallinity (%) | Degradation Conversion (%) | Time (h) | Reference |
| A-PET squares | Amorphous (0) | 99 ± 0.3 | 48 | nrel.gov |
| HC-PET powder | ~33-35 | 23.5 ± 0.0 | 144 | nrel.gov |
| WC-PET powder | ~33-35 | 24.6 ± 0.8 | 144 | nrel.gov |
| General PET | 9-14 | Significant rate drop | N/A | doi.org |
Molecular Weight Distribution and Chain Scission Phenomena
The molecular weight (MW) and molecular weight distribution (MWD) of PET are critical determinants of its degradation behavior. PET with higher molecular weights generally exhibits slower degradation rates nih.gov, wkaiglobal.com. Degradation processes, including hydrolysis and photo-oxidation, primarily involve chain scission, which breaks the polymer backbone into smaller fragments ifremer.fr, researchgate.net, sustainability-directory.com, rsc.org, nih.gov.
Hydrolysis occurs when water molecules attack the ester bonds within the polymer chain, leading to chain cleavage and the formation of carboxylic acid and alcohol end groups sustainability-directory.com. Photo-oxidation, initiated by UV radiation and oxygen, also induces chain scission through radical-mediated reactions researchgate.net, sustainability-directory.com, rsc.org, acs.org. During thermomechanical processing, such as extrusion, high shear forces and elevated temperatures can also cause chain scission, reducing molecular weight and increasing chain mobility rsc.org, osti.gov. The molecular weight distribution (MWD) influences processing characteristics, with a broader MWD potentially improving flow properties wkaiglobal.com.
Environmental Contextual Variables (e.g., Temperature, pH, UV Exposure)
Several external environmental factors significantly influence the kinetics of this compound degradation.
Temperature: Elevated temperatures generally accelerate hydrolytic degradation. Studies indicate that a 10°C increase in temperature can enhance the degradation rate by 20-30% nih.gov. Higher temperatures provide molecules with greater kinetic energy, increasing the likelihood of bond breaking and initiating degradation processes sooner nih.gov, mdpi.com.
UV Exposure: UV radiation is a potent driver of PET degradation, primarily through photo-oxidation. It leads to chain scission and the formation of carbonyl groups and other oxidized products by cleaving ester bonds nih.gov, mdpi.com, uni-bayreuth.de, researchgate.net, rsc.org, acs.org. The intensity and wavelength of UV radiation can directly affect the rate of these reactions mdpi.com.
Humidity: High humidity, particularly saturated conditions, can promote hydrolysis and accelerate degradation compared to dry environments mdpi.com.
Other Factors: In marine environments, low temperatures mean that degradation is predominantly slow photo-oxidative acs.org. While pH is recognized as a factor influencing enzymatic activity and hydrolysis nih.gov, frontiersin.org, its specific quantitative impact on this compound degradation kinetics in these contexts is less detailed in the provided sources.
| Temperature (°C) | Relative Degradation Rate Increase | Observation on Carboxylic Acid Formation | Reference |
| +10 | 20-30% | N/A | nih.gov |
| 50 vs. 30 | N/A | Higher at 50°C | nih.gov |
Modeling and Prediction of this compound Degradation Pathways
Understanding and predicting the degradation of this compound compounds is essential for environmental risk assessment and the development of effective waste management strategies. Various modeling approaches are employed to elucidate these complex processes.
Network structural equation modeling (netSEM) is used to construct degradation pathway network models, mapping the relationships between environmental stressors (e.g., UV, humidity), mechanistic variables (e.g., chain scission, crystallization), and performance responses (e.g., yellowing, haze) ohiolink.edu, plos.org, nih.gov, figshare.com. These models help quantify the contributions of different mechanistic variables to degradation ohiolink.edu.
Kinetic modeling, including Michaelis-Menten and first-order kinetics, is applied to describe and predict the rates of biodegradation and depolymerization researchgate.net, mdpi.com. For instance, the degradation of PET by enzymes can be modeled to understand reaction rates and product formation researchgate.net, mdpi.com. Furthermore, predictive models are developed to forecast changes in material properties, such as yellowness index and haze, based on exposure time and environmental conditions plos.org, nih.gov. These models enable the correlation of laboratory-based accelerated weathering tests with real-world conditions, facilitating service life prediction and the assessment of environmental impacts plos.org, nih.gov.
Recycling and Resource Recovery Strategies for Terephthalate Waste
Chemical Recycling (Advanced Recycling) of Terephthalate-based Polymers
Aminolysis and Ammonolysis Depolymerization Routes
Aminolysis and ammonolysis are chemical recycling methods that depolymerize polyethylene (B3416737) this compound (PET) waste by breaking the ester bonds within the polymer chain. iacademic.inforsc.org These processes yield valuable monomers that can be used as building blocks for new materials.
Aminolysis involves the reaction of PET with primary amines, such as ethanolamine (B43304), ethylamine, and n-butylamine. rsc.org This process is typically conducted at milder temperatures (20–100 °C) and atmospheric pressure compared to other chemical recycling methods. iacademic.info The primary products of aminolysis are diamides of terephthalic acid and ethylene (B1197577) glycol. rsc.orgrsc.org For instance, the reaction of PET with ethanolamine yields bis(2-hydroxyethyl)terephthalamide (BHETA). iacademic.info Research has shown that the rate of aminolysis is related to the swelling of the PET material. iacademic.info One study achieved a 99% degradation rate of PET in an ethanolamine solution at 70°C in 4 hours when the swelling rate was 75%. iacademic.info Catalysts, such as sulfuric acid polyborate, can enhance the efficiency of aminolysis, with one study reporting a BHETA yield of over 95% at 160°C. iacademic.info However, aminolysis can have challenges, including side reactions, low product recovery rates, and the use of toxic or expensive organic amine solvents, which can limit its large-scale application. iacademic.info
Ammonolysis utilizes ammonia (B1221849) to break down PET into terephthalamide (B1206420) and ethylene glycol. researchgate.netresearchgate.netgoogle.com This reaction is typically carried out at higher temperatures (70–180 °C) and pressures (around 2 MPa). rsc.orgresearchgate.net The process involves the nucleophilic attack of ammonia on the ester linkages of the PET polymer. iacademic.info Ethylene glycol is often used as a solvent in this process. researchgate.netacs.org The resulting terephthalamide, being insoluble in ethylene glycol, can be separated through filtration. google.com While ammonolysis has been less studied than other depolymerization methods, it offers a pathway to produce terephthalamide, a valuable chemical intermediate. rsc.orgacs.org Kinetic studies on the model compound dimethyl this compound (DMT) have shown that ammonolysis proceeds sequentially, first forming a monoamide and then the final terephthalamide product. acs.org These studies also revealed that ethylene glycol can catalyze the reaction, significantly increasing the reaction rate. acs.org For example, at 100°C with an excess of ethylene glycol, the reaction rate constants increased by 22-fold. acs.org Catalysts like zinc acetate (B1210297) and quaternary ammonium (B1175870) salts have also been investigated to improve the reaction rate under milder conditions. iacademic.inforsc.org
Table 1: Comparison of Aminolysis and Ammonolysis of PET
| Feature | Aminolysis | Ammonolysis |
|---|---|---|
| Reactant | Primary amines (e.g., ethanolamine, ethylamine) rsc.org | Ammonia (NH₃) researchgate.net |
| Primary Products | Diamides of terephthalic acid, ethylene glycol rsc.orgrsc.org | Terephthalamide, ethylene glycol researchgate.netresearchgate.net |
| Typical Temperature | 20–100 °C iacademic.info | 70–180 °C rsc.org |
| Typical Pressure | Atmospheric iacademic.info | Medium to low pressure (e.g., 2 MPa) researchgate.net |
| Catalysts | Sulfuric acid polyborate iacademic.info | Zinc acetate, ethylene glycol rsc.orgacs.org |
| Advantages | Milder reaction conditions iacademic.info | Direct production of terephthalamide google.com |
| Disadvantages | Potential for side reactions, low product recovery, use of toxic/expensive solvents iacademic.info | Slower reaction rates without catalysts, complex product purification iacademic.info |
Catalytic Pyrolysis and Solvolysis Methods
Catalytic pyrolysis and solvolysis are two prominent chemical recycling methods for breaking down this compound-based polymers, like PET, into their constituent monomers or other valuable chemicals. acs.orgscione.com
Catalytic Pyrolysis is a thermal decomposition process that occurs in the absence of oxygen and in the presence of a catalyst. acs.orgjmb.or.kr This method breaks down the long polymer chains of PET into a mixture of liquid and gaseous products. jmb.or.kr The composition of these products, which can include terephthalic acid, vinyl this compound, aromatic compounds like toluene (B28343) and benzene (B151609), and various esters and hydrocarbons, is highly dependent on the reaction temperature (typically 300-900°C) and the type of catalyst used. jmb.or.kr While pyrolysis can effectively depolymerize PET, a key challenge is the potential for terephthalic acid to clog equipment during the process. jmb.or.kr
Solvolysis encompasses a group of chemical recycling processes where a solvent is used to depolymerize the plastic. envirotech-online.com This method is considered a form of tertiary or chemical recycling. acs.org The main types of solvolysis for PET are:
Hydrolysis: Uses water to break down PET into terephthalic acid (TPA) and ethylene glycol (EG). researchgate.net Alkaline hydrolysis, often using sodium hydroxide (B78521) or potassium hydroxide solutions, is a common approach. rsc.org
Glycolysis: This is one of the most established and widely used methods for PET recycling. rsc.org It involves the reaction of PET with a glycol, most commonly ethylene glycol, to produce bis(2-hydroxyethyl) this compound (BHET) and other oligomers. acs.org The reaction is typically carried out at elevated temperatures and can be catalyzed by various compounds, including niobia-based catalysts. acs.org Glycolysis is favored for its operational advantages, including mild reaction conditions and high yields. acs.org
Methanolysis: In this process, methanol (B129727) is used to depolymerize PET into dimethyl this compound (DMT) and ethylene glycol. scione.com This method is also a well-established industrial process. acs.org
Aminolysis and Ammonolysis: As detailed in the previous section, these methods use amines and ammonia, respectively, to break down PET. acs.org
Solvolysis methods are advantageous because they can yield high-purity monomers that can be repolymerized to produce virgin-quality PET, thus closing the recycling loop. rsc.orgenvirotech-online.com The choice of solvolysis method depends on the desired end products and the specific characteristics of the PET waste stream. rsc.orgresearchgate.net For instance, glycolysis is particularly effective for producing BHET, a direct precursor for new PET production. acs.org
Enzymatic Recycling and Bioremediation for this compound Valorization
Enzymatic recycling and bioremediation represent innovative and environmentally friendly approaches to managing polyethylene this compound (PET) waste. frontiersin.orgroyalsocietypublishing.org These biological methods utilize enzymes or whole microbial cells to break down the complex PET polymer into its constituent monomers, terephthalic acid (TPA) and ethylene glycol (EG). frontiersin.org This process, known as enzymatic hydrolysis or depolymerization, offers a sustainable alternative to conventional chemical and mechanical recycling methods, which can be energy-intensive and may generate secondary pollutants. frontiersin.orgroyalsocietypublishing.org
The core of this technology lies in the action of specific enzymes, primarily PET hydrolases (also known as PETases), which catalyze the breakdown of the ester bonds in the PET structure. frontiersin.orgresearchgate.net This process typically occurs under mild conditions, such as moderate temperatures (around 30-50°C), resulting in a lower energy input compared to thermochemical recycling methods. royalsocietypublishing.orgigem.wiki The enzymatic degradation of PET can also be highly specific, allowing for the recycling of colored and complex PET waste that is often difficult to process through traditional means. carbios.com
Bioremediation, in this context, refers to the use of microorganisms that naturally produce these PET-degrading enzymes to break down plastic waste in the environment. acs.orgrug.nl Researchers have identified several microbial species, such as Ideonella sakaiensis, that can utilize PET as a carbon source. acs.org This discovery has opened up possibilities for developing microbial systems for in-situ degradation of plastic pollution. aiche.orgduke.edu
The products of enzymatic PET degradation, TPA and EG, are valuable monomers that can be recovered and used to synthesize new, virgin-quality PET, creating a closed-loop recycling system. royalsocietypublishing.org This approach has the potential to significantly contribute to a circular economy for plastics. royalsocietypublishing.orgeuropa.eu
Biocatalyst Development and Enzyme Engineering for Enhanced Performance
A significant focus of research in the field of enzymatic PET recycling is the development and improvement of biocatalysts. royalsocietypublishing.orgresearchgate.net While naturally occurring PET-degrading enzymes have been discovered, their native efficiency is often too low for industrial-scale applications. acs.org Therefore, scientists are employing enzyme engineering techniques to enhance their performance. chemanalyst.comresearchgate.net
One of the key strategies is to improve the thermostability of these enzymes. frontiersin.org PET has a glass transition temperature of around 60-70°C, and performing the enzymatic hydrolysis at or above this temperature can increase the amorphousness of the plastic, making it more accessible to the enzymes. frontiersin.org Protein engineering techniques, such as site-directed mutagenesis, are used to create mutant enzymes with increased thermal stability and catalytic activity. europa.eu For example, researchers have successfully engineered PETase variants that can operate at higher temperatures and exhibit significantly improved degradation rates compared to the wild-type enzyme. europa.eu
Furthermore, researchers are exploring the use of computational modeling and deep learning to identify new potential plastic-degrading enzymes and to guide the engineering of existing ones for optimal performance. duke.edu The development of highly efficient and robust biocatalysts is a critical step towards making enzymatic PET recycling a commercially viable and environmentally sustainable technology. chemanalyst.combusinesskorea.co.kr
Table 2: Examples of Engineered Biocatalysts for PET Degradation
| Biocatalyst | Engineering Strategy | Key Improvement | Reference |
|---|---|---|---|
| Kubu M12 | Enzyme engineering of PETase | Decomposed >90% of 1 kg of PET in 8 hours | chemanalyst.com |
| Engineered PETase | Protein engineering | Increased thermostability and catalytic activity | europa.eu |
| **Engineered *Clostridium thermocellum*** | Whole-cell biocatalyst expressing LCC enzyme | Simultaneous enzyme production and PET degradation at 60°C | mix-up.eu |
| **Engineered *Vibrio natriegens*** | Surface display of PETase | Degradation of PET monomer BHET | aiche.org |
Microbial Factories for Monomer Assimilation and Upcycling
Beyond simply breaking down PET into its constituent monomers, a forward-thinking approach involves utilizing microorganisms as "microbial factories" to assimilate these monomers and convert them into higher-value products. nih.govresearchgate.net This concept, often referred to as "upcycling," aims to create a more economically attractive and sustainable circular economy for plastic waste. researchgate.netoup.com
The two primary monomers derived from PET degradation are terephthalic acid (TPA) and ethylene glycol (EG). acs.org Various microorganisms have been identified or engineered to metabolize these compounds as carbon sources. igem.wikinih.gov For example, strains of Pseudomonas and Rhodococcus have been shown to naturally assimilate TPA. igem.wikinih.gov
Metabolic engineering plays a crucial role in developing efficient microbial cell factories for upcycling. researchgate.netnih.gov By introducing new metabolic pathways or modifying existing ones, scientists can direct the carbon flow from TPA and EG towards the synthesis of a wide range of valuable chemicals. researchgate.net This involves expressing heterologous enzymes in a microbial chassis, such as Escherichia coli or Pseudomonas putida, to create novel biosynthetic routes. igem.wikiresearchgate.net
Upcycling of this compound-Derived Monomers and Oligomers into Value-Added Products
The monomers and oligomers derived from the depolymerization of this compound-based plastics like PET represent a valuable resource for the synthesis of a wide array of value-added products. jmb.or.krresearchgate.net This upcycling approach moves beyond simple recycling, where the material is converted back into its original form, and instead transforms the waste-derived building blocks into chemicals and materials with higher economic value. nih.govoup.com
The two primary monomers obtained from PET degradation, terephthalic acid (TPA) and ethylene glycol (EG), can serve as feedstocks for both chemical and biological conversion processes. acs.org For example, TPA can be used as a platform chemical for the synthesis of various aromatic compounds, while EG can be fermented to produce chemicals like glycolic acid. acs.org
Biological upcycling, in particular, has gained significant attention due to its potential for producing complex molecules with high specificity under mild reaction conditions. researchgate.netnih.gov This involves the use of engineered microorganisms, or "microbial cell factories," that can metabolize the PET-derived monomers and channel them into specific biosynthetic pathways. researchgate.netnih.gov This strategy allows for the production of a diverse range of products, including bioplastics, fine chemicals, and pharmaceutical intermediates. researchgate.netoup.com
The integration of chemical depolymerization with biological conversion offers a powerful hybrid approach to plastic upcycling. nih.gov This strategy leverages the efficiency of chemical methods for breaking down the robust polymer structure and the precision of biological systems for synthesizing complex, high-value molecules. researchgate.net By creating new value chains from plastic waste, upcycling can provide a strong economic incentive for improved recycling and contribute to a more sustainable and circular economy. nih.govosti.gov
Conversion of Terephthalic Acid to Aromatic Chemicals (e.g., Vanillin)
A notable example of upcycling terephthalic acid (TPA) is its conversion into vanillin (B372448), the primary component of vanilla flavoring. yeswechem.orgpetnology.com This biotransformation is achieved using genetically engineered microorganisms, such as Escherichia coli. petnology.comrsc.org The process involves introducing a synthetic metabolic pathway into the bacterium that enables it to convert TPA into vanillin through a series of enzymatic reactions. rsc.org
The structural similarity between TPA and vanillin makes this conversion chemically feasible. hudsonalpha.org The engineered E. coli expresses a set of enzymes that perform specific chemical modifications on the TPA molecule, including oxidation, methylation, and reduction steps, to ultimately yield vanillin. rsc.org Researchers have demonstrated the viability of this process by successfully converting TPA derived from a degraded plastic bottle into vanillin. petnology.comsweets-processing.com
This innovative approach addresses two significant global challenges simultaneously: plastic waste accumulation and the high demand for vanillin. yeswechem.orgrsc.org The global demand for vanillin far exceeds the supply from natural vanilla beans, leading to a heavy reliance on synthetic production from petrochemical sources. yeswechem.orgrsc.org Using waste plastic as a feedstock for vanillin production offers a more sustainable and environmentally friendly alternative. yeswechem.org
While the vanillin produced through this method would require further testing to be certified for human consumption, the proof-of-concept studies have shown promising results, with conversion yields of approximately 79% being reported. yeswechem.orgsweets-processing.com This research highlights the potential of synthetic biology and microbial engineering to transform plastic waste into valuable aromatic chemicals, creating new economic opportunities and contributing to a circular economy. petnology.com
Synthesis of Heterocyclic Compounds and Other Derivatives
The chemical upcycling of this compound waste, primarily from Poly(ethylene this compound) (PET), into higher-value products represents a significant advancement in resource recovery. Beyond simple depolymerization to monomers, research has focused on using PET-derived intermediates to synthesize complex molecules, including various heterocyclic compounds and other derivatives.
The process often begins with the depolymerization of PET to yield key intermediates like terephthalic acid (TPA) or its esters, such as dimethyl this compound (DMT). cu.edu.egjmb.or.kr These platform molecules serve as versatile precursors for a range of chemical transformations. For instance, TPA can be condensed with nitrogen-containing nucleophiles to form a variety of heterocyclic structures. cu.edu.egresearchgate.net
A common strategy involves converting TPA into more reactive derivatives. Treatment with thionyl chloride (SOCl₂) affords terephthaloyl dichloride, while reaction with hydrazine (B178648) (NH₂NH₂) produces terephthalic dihydrazide. cu.edu.egresearchgate.net These intermediates are then used in cyclization reactions to build heterocyclic rings. Research has demonstrated the synthesis of several classes of heterocyclic compounds from PET waste, including:
Triazoles researchgate.netinderscienceonline.com
Oxadiazoles cu.edu.egresearchgate.netinderscienceonline.com
Pyrazoles researchgate.netinderscienceonline.com
Thiazolidines researchgate.netinderscienceonline.com
Bis-oxazines capes.gov.br
Another important pathway is the aminolysis of PET waste using various amino-alcohols, such as ethanolamine or 3-amino-1-propanol. capes.gov.brfrontiersin.orgnih.gov This reaction yields bis(hydroxyalkyl) terephthalamides. These terephthalamide diols are valuable monomers that can be used in the synthesis of polymers like polyurethanes and poly(ester imide)s. frontiersin.orgnih.gov Microwave-assisted methods have been shown to accelerate this aminolysis process, allowing for the efficient and complete depolymerization of PET in as little as one hour. frontiersin.org These synthesized derivatives have potential applications in various fields, including the development of new polymers, dyes, and biologically active compounds. cu.edu.egresearchgate.net
Life Cycle Assessment (LCA) and Sustainability Metrics of this compound Recycling
Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to end-of-life disposal or recycling. napcor.comfrontiersin.org For this compound recycling, LCA provides a comprehensive framework for quantifying its environmental performance and comparing it against other waste management options like landfilling and incineration, as well as the production of virgin PET. frontiersin.orgmdpi.comresearchgate.net
Environmental Impact Assessment of Recycling Processes (e.g., Energy Consumption, Emissions)
The environmental performance of this compound recycling processes is a critical aspect of their sustainability. Assessments consistently show that recycling PET offers significant environmental benefits over producing virgin plastic from fossil fuels. csrplastic.compolindoutama.com Key impact categories evaluated in LCAs include energy consumption, greenhouse gas emissions, water usage, and the potential for acidification and eutrophication. napcor.comfrontiersin.orgmdpi.com
A primary advantage of recycling is the substantial reduction in energy consumption. Manufacturing products from recycled PET (rPET) requires significantly less energy than producing virgin PET. intcoplastics.com Studies indicate that recycled PET can consume 14% less energy than its virgin counterpart. mdpi.com Another source suggests that recycling PET uses up to 88% less water than producing new plastic. csrplastic.com
However, the recycling process itself has an environmental footprint. The main contributors to this impact are:
Chemical Usage: Chemicals used in the washing and decontamination stages, such as sodium hydroxide and poly aluminum chloride, contribute to impacts like ozone depletion, terrestrial acidification, and freshwater eutrophication. mdpi.com
Transportation: The collection and transport of PET waste to recycling facilities contribute to greenhouse gas emissions. mdpi.com
Waste and Emissions: The process generates its own waste streams, including wastewater from cleaning and solid residues. The CO₂ emissions from the recycling process itself are also a key consideration. mdpi.com
For example, an analysis of three recycling facilities in Taiwan found that processing colorless PET resulted in lower environmental damage values (16.6–18.1 mPt·kg⁻¹) compared to colored and oil-contaminated PET (25 mPt·kg⁻¹), primarily due to higher energy demands and chemical usage for the latter. mdpi.com The granulation stage was identified as a significant environmental hotspot. mdpi.com
Carbon Footprint Reduction and Circular Economy Models for this compound
Recycling this compound is a cornerstone of efforts to reduce the carbon footprint of plastics and transition towards a circular economy. tomra.comwkaiglobal.comfrime.com A circular economy model aims to eliminate waste and keep materials in use for as long as possible, thereby reducing the need for virgin resource extraction. tomra.com Recycling PET directly promotes this model by transforming waste into a valuable resource for new products. csrplastic.comwkaiglobal.com
The most significant contribution of this compound recycling is the dramatic reduction in greenhouse gas (GHG) emissions compared to virgin PET production. csrplastic.comintcoplastics.com Multiple studies have quantified this benefit, with findings indicating that rPET can reduce carbon emissions by up to 79% compared to virgin PET. polindoutama.comtomra.com One study highlights that recycling one ton of PET plastic can save up to 1.5 tons of carbon dioxide emissions compared to producing new PET. csrplastic.com Another analysis concluded that shifting from landfill or incineration to recycling can lead to an 88% reduction in climate change impacts. frontiersin.orgmdpi.com
The table below summarizes the CO₂ emissions from different stages at three different PET recycling plants, illustrating the variability and key contributing factors.
| Recycling Plant | Raw Material CO₂ ( kg/kg ) | Processing CO₂ ( kg/kg ) | Pollution Control CO₂ ( kg/kg ) | Waste Stage CO₂ ( kg/kg ) | Total CO₂ Emissions ( kg/kg ) |
| Plant A | 0.059 | 0.220 | 0.205 | 0.147 | 0.631 |
| Plant B | 0.117 | 0.264 | 0.134 | 0.129 | 0.644 |
| Plant C | 0.174 | 0.330 | 0.116 | 0.121 | 0.741 |
| Data sourced from a life cycle assessment of PET bottle recycling facilities in Taiwan. mdpi.com |
Achieving a true circular economy for this compound involves overcoming challenges such as collection rates and contamination. tomra.com High-performing deposit return systems, for example, can achieve collection rates of over 90%, significantly increasing the availability of high-quality feedstock for recycling. tomra.com Advanced recycling technologies, such as enzymatic depolymerization, are also being developed to handle more complex waste streams and enable infinite "bottle-to-bottle" recycling loops. europa.eu
Comparative Analysis of Recycling Technologies
Several technologies exist for recycling this compound waste, each with distinct advantages, limitations, and environmental profiles. The primary methods can be broadly categorized as mechanical and chemical recycling. mdpi.com
Mechanical Recycling is the most common and established method. It involves physically processing plastic waste—sorting, shredding, washing, and melting—to produce recycled pellets (rPET) that can be used to manufacture new products.
Limitations: The quality of the recycled polymer can degrade with each cycle due to thermal stress and the presence of impurities. This "downcycling" often limits the use of mechanically recycled PET in high-value applications like food-contact packaging. It is also less effective for heavily contaminated or mixed plastic waste.
Chemical Recycling (or advanced recycling) involves depolymerizing the PET polymer back into its constituent monomers, such as terephthalic acid (TPA) and ethylene glycol (EG). jmb.or.kriieta.org These monomers can then be purified and re-polymerized to create virgin-quality plastic.
Technologies: Methods include hydrolysis, methanolysis, glycolysis, and aminolysis. cu.edu.egjmb.or.kr
Environmental Profile: Chemical recycling can be more energy-intensive and expensive than mechanical recycling. iieta.org However, it offers the potential to handle a wider range of waste, including colored, mixed, and lower-quality plastics that are difficult to recycle mechanically. europa.eu LCA studies on advanced recycling technologies show a wide range of outcomes, but they can reduce greenhouse gas emissions compared to landfilling or waste-to-energy scenarios. asme.org For instance, one analysis found that pyrolysis of mixed plastics could produce 185% less CO₂ equivalent emissions compared to energy recovery. asme.org
Advantage: The primary advantage is the production of high-quality rPET, enabling true "bottle-to-bottle" circularity without loss of material properties. europa.eu
Enzymatic Recycling is an emerging form of chemical recycling that uses enzymes to break down PET into its monomers at mild conditions. europa.eunrel.govrsc.org
Environmental Profile: Current LCAs show that enzymatic hydrolysis can have higher environmental impacts than virgin PET production across several categories, largely due to energy use and the need for chemicals like sodium hydroxide. nrel.govrsc.org However, there is significant potential for improvement. Optimizing the process—by improving enzyme efficiency, eliminating pretreatment steps, and using renewable energy—could make it competitive with or even superior to virgin production. nrel.govrsc.org An LCA for one enzymatic process projected a potential 63% reduction in greenhouse gas emissions compared to a standard waste mix of incineration and landfill. europa.eu
The table below provides a qualitative comparison of these recycling technology categories.
| Feature | Mechanical Recycling | Chemical Recycling | Enzymatic Recycling |
| Technology Readiness | Mature, widely deployed | Varies by method, some at commercial scale | Emerging, primarily at pilot/demonstration scale |
| Feedstock Tolerance | Low (requires clean, sorted waste) | High (can handle mixed and contaminated plastics) | Potentially High |
| Output Quality | Quality degrades over cycles (downcycling) | Virgin-quality polymer | Virgin-quality monomers |
| Energy Consumption | Generally lower | Generally higher | Currently high, but with potential for reduction |
| Circular Economy Potential | Limited by downcycling | High (potential for infinite recycling) | High (potential for infinite recycling) |
Ultimately, a combination of these technologies will likely be necessary to create a robust and comprehensive circular economy for this compound-based materials. iieta.org
Chemical Modification and Derivatization of Terephthalate Scaffolds
Synthesis and Reactivity of Terephthalic Acid Derivatives
Terephthalic acid serves as a fundamental starting material for various derivatives, primarily through reactions involving its two carboxylic acid groups. These derivatives are key intermediates in the synthesis of polymers and other functional organic compounds. cu.edu.egresearchgate.net
Terephthaloyl chloride, a prominent terephthaloyl halide, is a highly reactive compound synthesized from terephthalic acid. yufenggp.comsigmaaldrich.comsolubilityofthings.comontosight.ai Its reactivity stems from the two acyl chloride functional groups, making it a crucial monomer in the production of high-performance polymers like aramids. solubilityofthings.com
Synthesis: The most common laboratory and industrial synthesis of terephthaloyl chloride involves the reaction of terephthalic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). yufenggp.comontosight.ai The reaction with thionyl chloride, for example, proceeds by converting the carboxylic acid groups into highly reactive acyl chloride groups. yufenggp.com
Reactivity and Applications: Terephthaloyl chloride readily undergoes nucleophilic acyl substitution reactions. solubilityofthings.com Its high reactivity makes it an essential building block in polymer chemistry. yufenggp.comsolubilityofthings.com
Polymerization: It is a key monomer in the synthesis of various polymers, including polyesters and polyamides. yufenggp.com For instance, its condensation reaction with diamines is the basis for producing aramid fibers, known for their exceptional strength and heat resistance.
Cross-linking Agent: Terephthaloyl chloride is utilized as a cross-linking agent in polymer synthesis. sigmaaldrich.com It can react with functional groups along polymer chains, such as the reaction with difunctional α,ω-diaminopolystyrene, to create chain-extended polystyrene with amide linkages. sigmaaldrich.com
Synthesis of Organic Compounds: It serves as a reagent in the synthesis of a variety of organic molecules, including dyes and pharmaceuticals. yufenggp.com For example, it can be condensed with amine derivatives to create symmetrical direct dyes. cu.edu.eg
| Property | Value |
| Molecular Formula | C₈H₄Cl₂O₂ |
| Molecular Mass | 203.0 g/mol |
| Melting Point | 79.5-84°C |
| Boiling Point | 264°C |
| Appearance | White powder or colorless needles |
This table presents key physical and chemical properties of Terephthaloyl Chloride. yufenggp.comsigmaaldrich.com
Terephthalic dihydrazide is another significant derivative of terephthalic acid, synthesized through the reaction of terephthalate esters or terephthaloyl chloride with hydrazine (B178648). cu.edu.egresearchgate.net This compound and its related amides are valuable precursors for a range of heterocyclic compounds and polymers. evitachem.comresearcher.life
Synthesis: Terephthalic dihydrazide can be efficiently synthesized from poly(ethylene this compound) (PET) waste through aminolytic depolymerization using hydrazine hydrate (B1144303). evitachem.comresearcher.liferesearchgate.net This chemical recycling method provides a sustainable route to a valuable chemical intermediate. evitachem.com The reaction can also be carried out by reacting dimethyl this compound with hydrazine. evitachem.com
Reactivity and Applications: The two hydrazide functional groups in terephthalic dihydrazide are reactive and can participate in various condensation and cyclization reactions.
Precursor to Heterocycles: Terephthalic dihydrazide is a key starting material for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. cu.edu.egresearcher.life These heterocycles often exhibit interesting chemical and physical properties.
Polymer Synthesis: It is used as a monomer in the synthesis of polyhydrazides and poly(amide-hydrazide)s. researcher.life These polymers can be further converted into polyoxadiazoles through thermal cyclodehydration, resulting in materials with high thermal stability. researcher.life
Nucleating Agent: In polymer science, terephthalic dihydrazide can act as a nucleating agent, influencing the crystallization behavior and mechanical properties of polymers like polyvinyl chloride. evitachem.com
Functionalization of this compound Esters and Polymers
The functionalization of this compound esters, particularly the widely used polymer poly(ethylene this compound) (PET), is an active area of research aimed at modifying its surface properties and introducing new functionalities. mdpi.comupb.ro
The ester linkages in this compound polymers are susceptible to attack by nucleophiles, leading to chain scission and the introduction of new functional groups. wikipedia.org Nitrogen-containing nucleophiles, such as amines and hydrazines, are commonly employed for this purpose. upb.roresearchgate.netnih.gov
Aminolysis: The reaction of PET with amines, known as aminolysis, is a well-established method for surface modification. upb.ro This process introduces amine and amide groups onto the polymer surface, which can alter properties like hydrophilicity and provide sites for further chemical modification. upb.ro For example, treatment of PET films with amines like triethylenetetramine (B94423) (TETA) and tetraethylenepentamine (B85490) (TEPA) increases surface hydrophilicity. upb.ro This surface amination can create binding sites for immobilizing proteins like collagen. upb.ro
Hydrazinolysis: The reaction of PET with hydrazine hydrate leads to the depolymerization of the polymer and the formation of terephthalic dihydrazide. cu.edu.egresearchgate.netresearchgate.net This reaction is a cornerstone of chemical recycling strategies for PET waste. evitachem.com
The derivatives obtained from the functionalization of terephthalates can be used to synthesize a variety of heterocyclic compounds. cu.edu.egresearchgate.net These reactions often involve intramolecular or intermolecular cyclization steps.
For instance, terephthalic dihydrazide, produced from the hydrazinolysis of PET, can be reacted with carbon disulfide in the presence of potassium hydroxide (B78521) to form a potassium salt. cu.edu.eg This salt can then undergo cyclization with hydrazine to produce a bis-triazole derivative. cu.edu.eg Further reaction of this bis-triazole with acids in the presence of phosphorus oxychloride can yield thiadiazole derivatives. cu.edu.eg Similarly, condensation of terephthaloyl chloride with 4-aminomethylpyridine affords bisamides, which can be cyclized to the corresponding oxazole (B20620) derivatives. cu.edu.eg The synthesis of various heterocyclic compounds often utilizes ionic liquids as catalysts or reaction media. mdpi.com
Development of Novel Materials from this compound Derivatives
The chemical modification of terephthalates opens pathways to a diverse range of novel materials with tailored functionalities and applications.
The depolymerization of PET waste through methods like aminolysis provides valuable monomers, such as terephthalamide (B1206420) diols. frontiersin.org These recycled monomers can be used to synthesize new polymers, including poly(urethane acrylates) for UV-curable coatings and oligoesteramides for vibration-absorbing composite materials. frontiersin.orgrevmaterialeplastice.ro This approach aligns with circular economy principles by transforming plastic waste into high-value products. frontiersin.org
Furthermore, this compound derivatives are utilized in the construction of advanced materials like metal-organic frameworks (MOFs). researchgate.net For example, substituted this compound derivatives like 2-bromo-1,4-benzenedicarboxylate and 2-amino-1,4-benzenedicarboxylate have been used as linkers to synthesize novel cadmium(II) coordination polymers with interesting photoluminescent properties. researchgate.net
In the realm of biomaterials, the surface modification of PET is crucial for improving its biocompatibility. mdpi.com Chemical treatments can introduce functional groups that facilitate the attachment of bioactive molecules. mdpi.comresearchgate.net For instance, PET scaffolds can be surface-modified through plasma treatment to increase the concentration of oxygen-containing functional groups, which enhances cell attachment for applications in tissue engineering. arxiv.org Another approach involves the incorporation of this compound ion derivatives into inorganic compounds like octacalcium phosphate (B84403) to create novel fluorescent materials with potential applications as biofriendly fluorescent probes. rsc.org
| Derivative | Reagent/Method | Product | Application |
| Terephthaloyl Chloride | Thionyl Chloride | Acyl Chloride | Polymer synthesis (e.g., aramids), cross-linking agent |
| Terephthalic Dihydrazide | Hydrazine Hydrate | Dihydrazide | Precursor for heterocycles, polymer synthesis |
| Surface-Modified PET | Amines (Aminolysis) | Amine/Amide functionalized surface | Improved hydrophilicity, biomaterial applications |
| Terephthalamide Diols | β-hydroxy amines (from PET waste) | Diol monomers | Synthesis of polyurethanes, coatings |
| Coordination Polymers | Metal ions and substituted terephthalates | Metal-Organic Frameworks | Photoactive materials |
This table summarizes the synthesis and applications of various this compound derivatives.
Metal-Organic Frameworks (MOFs) based on this compound Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Terephthalic acid (TPA), also known as benzene-1,4-dicarboxylic acid (BDC), is a frequently utilized organic linker due to its rigidity and the variety of architectures it can form. mdpi.comacs.org The resulting this compound-based MOFs are notable for their high thermal stability and surface area, making them suitable for applications like gas storage and catalysis. chalmers.setandfonline.com
Several prominent MOFs are built using this compound linkers, including:
UiO-66: A zirconium-based MOF known for its exceptional chemical and thermal stability. acs.org
MOF-5: A zinc-based framework recognized for its high porosity. acs.org
MIL-Series (e.g., MIL-47, MIL-53, MIL-101): These frameworks, often based on chromium, aluminum, or iron, exhibit large pore volumes and high surface areas. acs.orgtandfonline.com For instance, MIL-101(Cr) can be synthesized to have a BET surface area of approximately 2600 m²/g. tandfonline.com
A significant area of research is the upcycling of polyethylene (B3416737) this compound (PET) plastic waste as a sustainable source for the this compound linker. acs.orgchalmers.se This process involves the depolymerization of PET, often through methods like glycolysis or enzymatic degradation, to recover terephthalic acid. chalmers.seacs.org The TPA obtained from recycled PET has been successfully used to synthesize MOFs like UiO-66, MOF-5, and MIL-101. acs.org Characterization studies confirm that MOFs derived from waste PET possess comparable crystallinity, thermal stability, and textural properties to those made from commercial-grade chemicals. chalmers.seacs.org However, impurities, such as organic dyes from colored PET bottles, can sometimes reside in the MOF pores, leading to a reduction in the Brunauer–Emmett–Teller (BET) surface area. acs.org For example, UiO-66(Zr) synthesized from commercial BDC showed a surface area of 1368 m²/g, while those from green and brown PET bottles had lower surface areas, ranging from 933 to 1085 m²/g. acs.org
The synthesis of these MOFs can be achieved through various methods, including hydrothermal/solvothermal routes and more rapid techniques like ultrasonication. tandfonline.comrsc.org Research has also explored novel synthesis promoters, such as hydrogen peroxide, which can significantly improve reaction yields for this compound-based MOFs like MIL-53(Al) without compromising crystallinity. csic.es
| MOF Name | Metal Node | This compound Source | Reported BET Surface Area (m²/g) | Reference |
|---|---|---|---|---|
| UiO-66(Zr) | Zirconium | Commercial BDC | 1368 | acs.org |
| UiO-66(Zr) | Zirconium | Green/Brown PET Bottles | 933 - 1085 | acs.org |
| MIL-101(Cr) | Chromium | Not Specified | ~2600 | tandfonline.com |
This compound Isomers and Their Application in Energy Storage (e.g., Battery Anodes)
Organic electrode materials are gaining attention for sustainable energy storage systems like sodium-ion (Na-ion) and lithium-ion (Li-ion) batteries. rsc.org this compound and its isomers are promising candidates for anode materials due to their ability to reversibly react with lithium or sodium ions. nih.govcapes.gov.br The electrochemical performance of these materials is highly dependent on their molecular structure, particularly the isomeric position of the carboxylate groups.
Research has focused on comparing this compound derivatives where the functional groups are located at different positions on the benzene (B151609) ring, such as the para- (1,4-position) and meta- (1,3-position) positions. rsc.org In one study, two isomers, sodium [1,1′:4′,1′′-terphenyl]-2,2′′,5,5′′-tetracarboxylate (P-TT) and sodium [1,1′:3′,1′′-terphenyl]-2,2′′,5,5′′-tetracarboxylate (M-TT), were synthesized and tested as anodes for sodium-ion batteries. rsc.org The M-TT isomer demonstrated superior cycling stability, retaining 86.5% of its capacity after 80 cycles at a current density of 0.5C, compared to 59.1% for the P-TT isomer. rsc.org After 500 cycles, the M-TT anode's capacity retention was 85.4%, significantly higher than the 67% retained by the P-TT anode. rsc.org This enhanced performance is attributed to the meta-positioning, which results in lower solubility in the electrolyte, a narrower energy gap, and higher electronic conductivity compared to the para-isomer. rsc.orgrsc.org
Disodium this compound, which can be sourced from recycled PET, has shown excellent performance as an anode material, exhibiting little capacity fading and a desirable redox potential. capes.gov.brmdpi.com Similarly, dilithium (B8592608) this compound has been reported as a renewable organic anode material capable of reacting with two extra lithium ions per formula unit, delivering a reversible capacity of 300 mAh g⁻¹. nih.gov
The development of redox-active nanoparticles from PET waste is another innovative approach. mdpi.com In one study, this compound-based nanoparticles were produced via emulsion polymerization and tested as an anode material. mdpi.com These nanoparticles delivered a stable specific discharge capacity of 32.8 mAh g⁻¹ at a high C-rate of 30C, with 94% capacity retention after 100 cycles. mdpi.com
| This compound Compound | Battery Type | Initial Discharge Capacity (mAh g⁻¹) | Capacity Retention | Reference |
|---|---|---|---|---|
| Sodium [1,1′:4′,1′′-terphenyl]-2,2′′,5,5′′-tetracarboxylate (P-TT) | Sodium-ion | 205.2 | 59.1% after 80 cycles | rsc.org |
| Sodium [1,1′:3′,1′′-terphenyl]-2,2′′,5,5′′-tetracarboxylate (M-TT) | Sodium-ion | 193.5 | 86.5% after 80 cycles | rsc.org |
| Dilithium this compound (Li₂C₈H₄O₄) | Lithium-ion | 300 | Not Specified | nih.gov |
| This compound Nanoparticles | Not Specified | 32.8 (at 30C) | 94% after 100 cycles | mdpi.com |
| CoZn-MOF (from PET) | Lithium-ion | 1485.5 (at 500 mA g⁻¹) | Stable after 100 cycles | acs.org |
Incorporation of this compound Waste in Construction Materials (e.g., Concrete)
The management of waste polyethylene this compound (PET) is a global environmental challenge. isdsnet.com One promising recycling strategy is the incorporation of PET waste into construction materials like concrete and mortars. mdpi.comscilit.com PET can be processed into fibers or shredded aggregates and used to partially replace conventional components like sand or gravel. mdpi.commdpi.com This practice not only provides a method for waste valorization but can also enhance certain properties of the concrete. isdsnet.com
The addition of PET waste generally leads to a decrease in the workability and density of fresh concrete. mdpi.commdpi.com However, it can improve mechanical properties such as tensile and flexural strength. mdpi.com The tensile strength of PET is higher than that of concrete, and its inclusion can result in a composite material with better resistance to cracking. mdpi.comscilit.com Several studies have shown that adding PET fibers can increase the ductility and toughness of cementitious mixtures. mdpi.comscilit.com
The effect on compressive strength varies depending on the percentage of PET added. Some studies report an increase in compressive strength at low PET concentrations, typically peaking around 1-2% PET content. isdsnet.comeijst.org.uk For instance, the inclusion of 2% grated PET waste in M25 concrete led to an increase in compressive strength of up to 10.6% and a significant rise in tensile strength of up to 79%. isdsnet.com Another study found that concrete with 2% PET fibers achieved a 28-day compressive strength of 22.79 MPa, an increase over the standard concrete. ut.ac.ir However, higher concentrations of PET often lead to a reduction in compressive strength due to the hydrophobic nature of the plastic and weaker bonding with the cement matrix. mdpi.com To improve adhesion, surface treatments of the PET, such as roughening or chemical treatments, can be employed. mdpi.comnih.gov
| PET Content (% replacement) | Material Form | Effect on Compressive Strength | Effect on Tensile/Flexural Strength | Reference |
|---|---|---|---|---|
| 1% | Fibers (by weight of cement) | Peak strength observed (70.52 MPa at 28 days) | Highest splitting tensile strength (2.98 MPa) | eijst.org.uk |
| 2% | Grated Waste (proportionate replacement) | Increase of 2.6%–10.6% | Increase of 3.1%–79% | isdsnet.com |
| 2% | Fibers (by weight of cement) | Increase to 22.79 MPa | Not Specified | ut.ac.ir |
| 6% | Fibers (by weight of cement) | Not Specified | Optimum flexural strength of 3.19 MPa | ut.ac.ir |
| Up to 10% | Shredded Aggregate (by weight) | Acceptable reduction per ASTM guidelines | Not Specified | mdpi.com |
Structure-Activity Relationships in Modified this compound Systems
Understanding the relationship between the chemical structure of this compound derivatives and their functional properties is critical for designing high-performance materials. rsc.org This is particularly evident in the field of energy storage, where minor structural modifications can lead to significant changes in electrochemical behavior. researchgate.net
In organic battery anodes, the redox potential can be tuned by adding substituents to the aromatic ring of the this compound molecule. researchgate.net Introducing electron-donating groups, such as methyl (–CH₃) fragments, to the this compound ring has been shown to lower the redox potential. For example, dilithium 2,5-dimethylthis compound exhibits a redox potential of 0.65 V vs. Li⁺/Li, which is lower than that of the unsubstituted dilithium this compound (0.8 V vs. Li⁺/Li). researchgate.net This is a desirable characteristic for an anode material.
The isomeric positioning of functional groups also plays a crucial role. rsc.org As discussed previously, a meta-positioning of terephthalic acid derivatives in sodium-ion battery anodes (M-TT) leads to better cycle stability and rate capability compared to the para-isomer (P-TT). rsc.orgrsc.org This is attributed to the meta-isomer having a lower solubility, a narrower HOMO-LUMO energy gap, and thus higher electronic conductivity. rsc.org Computational studies show that the electrostatic potential (ESP) value of the meta-isomer is lower than the para-isomer, making it easier to bind to cations and resulting in higher activity. rsc.org
In the context of photocatalysis, the structure of the photocatalyst used for PET degradation is key. For example, in the photoreforming of PET using graphitic carbon nitride (g-C₃N₄), the precursor material used to synthesize the g-C₃N₄ affects its crystallinity and chemical resistance. nih.govresearchgate.net A melamine-derived g-C₃N₄ was found to have higher crystallinity, which played a major role in stabilizing its morphology and surface properties, leading to significantly higher hydrogen evolution rates during PET photoconversion compared to g-C₃N₄ derived from other precursors. nih.gov
Furthermore, the functionalization of the PET polymer itself by incorporating ionic monomers like sodium dimethyl isophthalate-5-sulfonate (SIPM) can systematically alter its properties. rsc.org The type of diol used in the copolymerization (e.g., ethylene (B1197577) glycol vs. butanediol) influences the mechanical properties, with butanediol-based ionomers showing improved elongation and impact strength, while ethylene glycol-based ones show enhanced tensile and flexural strength. rsc.org
Advanced Analytical and Characterization Methodologies for Terephthalate Research
Spectroscopic Techniques for Structural Elucidation and Degradation Monitoring
Spectroscopy is fundamental to understanding the chemical nature of terephthalate-based materials. By probing the interaction of electromagnetic radiation with matter, these techniques provide detailed information on molecular structure, bonding, and the changes that occur during degradation processes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the detailed molecular structure of polymers. wikipedia.org It provides insights into the chemical environment of specific nuclei (most commonly ¹H and ¹³C), allowing for the determination of polymer architecture, chain conformation, and end-group analysis. tandfonline.comresearchgate.net
In this compound research, NMR is instrumental in analyzing the sequence of co-polymers, such as those made from polyethylene (B3416737) this compound (PET) and polyethylene naphthalate (PEN). wikipedia.org For instance, ¹H NMR can distinguish the chemical shifts of oxyethylene units based on their neighboring monomers, allowing for the quantification of diads like -terephthalate-oxyethylene-terephthalate- (TET), -naphthalate-oxyethylene-naphthalate- (NEN), and the mixed diad -terephthalate-oxyethylene-naphthalate- (TEN). wikipedia.org This capability is crucial for studying processes like transesterification in polyester (B1180765) blends. wikipedia.org
Conformational analysis of the flexible segments of this compound polymers, such as the O-CH₂-CH₂-O spacer in PET, has been successfully carried out using NMR in conjunction with molecular orbital calculations. acs.org These studies determine the preferred bond conformations (e.g., trans vs. gauche) of the ethylene (B1197577) glycol unit. acs.orgscribd.com Advanced solid-state NMR techniques, such as ¹H-¹³C Frequency Switched Lee-Goldburg Heteronuclear Correlation (FSLG-HETCOR), are uniquely suited for analyzing insoluble and complex plastic waste, providing distinctly resolved "fingerprints" of different polymeric components within a mixture. bioengineer.org
Key Research Findings from NMR Spectroscopy:
End-Group Analysis: NMR can be used for the quantitative determination of hydroxyl and carboxyl end-groups in polyesters, which allows for the calculation of the number-average molecular weight. tandfonline.comresearchgate.net
Conformational Preference: For the CH₂-CH₂ bond in the ethylene glycol unit of a model compound for PET, the gauche conformation is found to be more stable than the trans conformation. acs.orgscribd.com
Copolymer Sequencing: The degree of randomness and the relative abundance of comonomer sequences in this compound copolymers can be precisely determined, which influences the material's thermal properties and crystallinity. wikipedia.org
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for monitoring the chemical changes in terephthalates, especially during degradation. elixirpublishers.com By detecting the vibrations of chemical bonds, FTIR can identify functional groups and track their formation or disappearance over time. Attenuated Total Reflectance (ATR)-FTIR is particularly useful as it allows for the analysis of the surface of a material with minimal sample preparation. nih.govnist.gov
During the degradation of PET, initiated by factors like UV radiation, heat, or microbial action, the primary chemical reactions involve the scission of the ester linkages in the polymer backbone. nih.govnist.gov FTIR spectroscopy is highly sensitive to these changes. The cleavage of the ester carbonyl group is observed as a decrease in the intensity of its characteristic absorption band. nist.gov Concurrently, the formation of new functional groups, such as carboxylic acid end-groups and alcohols, serves as a clear indicator of degradation. nih.govnih.gov
A common practice in quantitative degradation studies is to normalize the spectra against a band that is insensitive to degradation, such as the in-plane aromatic ring deformation vibration at 1410 cm⁻¹, to minimize effects from surface changes. nist.gov
Interactive Table: Characteristic FTIR Absorption Bands for PET Degradation Monitoring
| Wavenumber (cm⁻¹) | Assignment | Significance in Degradation Analysis | References |
| ~1713 | Ester carbonyl (C=O) stretching | Decrease in intensity indicates cleavage of the ester bonds in the polymer backbone. | nih.govnist.gov |
| ~1685 | Carboxylic acid (C=O) stretching | Increase in intensity indicates the formation of carboxylic acid end-groups, a primary degradation product. | nih.govnist.govnist.gov |
| ~3326 | O-H stretch (from carboxylic acids and alcohols) | Appearance or increase in this broad band suggests the formation of hydroxyl and carboxyl groups. | nih.gov |
| 1410 | In-plane aromatic ring deformation | Used as a stable internal reference for normalization as it is largely unaffected by degradation. | nist.gov |
| 1240-1257 | C-O stretching in the this compound group | Changes in this region are related to the cleavage of the ester linkage. | taylors.edu.myresearchgate.net |
| 712-723 | Aromatic C-H out-of-plane bending | Associated with the p-substituted benzene (B151609) ring; can be monitored for structural integrity. | elixirpublishers.comtaylors.edu.my |
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, making it an effective tool for detecting and quantifying molecules with chromophores—parts of a molecule that absorb light in the UV or visible regions. msu.edulibretexts.org In this compound research, this technique is primarily used to monitor the degradation of PET and the formation of aromatic degradation products like terephthalic acid (TPA), mono-(2-hydroxyethyl) this compound (MHET), and bis-(2-hydroxyethyl) this compound (BHET). nih.gov
The aromatic ring and carbonyl groups within the PET structure act as chromophores. mdpi.compreprints.org The UV spectrum of PET film typically shows characteristic absorption bands related to the π → π* transitions of the conjugated bonds in the aromatic ring. mdpi.com During degradation, especially photocatalysis, changes in the UV-Vis spectrum can indicate the formation of intermediates. For example, the binding of a hydroxyl radical to the aromatic ring of TPA can generate 2-hydroxy-terephthalic acid, which is observable as a change in the absorption bands. mdpi.compreprints.org
UV-Vis spectroscopy provides a relatively simple and rapid method for monitoring the concentration of soluble aromatic products released during enzymatic or chemical hydrolysis of PET, allowing for the assessment of degradation rates. nih.govmdpi.com
Interactive Table: Key UV-Vis Absorption Maxima (λₘₐₓ) in this compound Analysis
| Compound/Group | Transition Type | Typical λₘₐₓ (nm) | Significance | References |
| PET Film | π → π | 208–213 | Corresponds to the sp² C=C conjugated bonds of the aromatic ring. | mdpi.compreprints.org |
| PET Film | n → π | 203–207 | Associated with the carboxyl (-COO-) and hydroxyl (-OH) groups. | mdpi.compreprints.org |
| Terephthalic Acid (TPA) | π → π* | ~241, ~285 | Characteristic absorption of the aromatic ring and carbonyl group; used to quantify TPA concentration. | mdpi.com |
| TPA Degradation Intermediate | - | ~235 | Appearance can indicate the formation of hydroxylated intermediates. | mdpi.compreprints.org |
Chromatographic and Mass Spectrometric Approaches for Degradation Products
While spectroscopy provides structural information, the separation and definitive identification of complex mixtures of degradation products often require the coupling of chromatographic techniques with mass spectrometry. These hyphenated methods offer high sensitivity and specificity for both qualitative and quantitative analysis.
Thermogravimetry–Mass Spectrometry (TGA-MS) is a powerful thermal analysis technique for the direct quantitative analysis of this compound microplastics in complex environmental matrices like soil. acs.orgresearchgate.net The method involves heating a sample through a controlled temperature ramp, causing the polymer to pyrolyze (thermally decompose). The resulting gases are then transferred to a mass spectrometer, which monitors for specific fragment ions characteristic of the polymer of interest. acs.org
For the quantification of PET, a common approach is to monitor the MS signal for ions such as m/z = 105, which corresponds to pyrolysis products like vinylbenzene and benzoic acid. acs.org The intensity of this signal shows a linear response to the concentration of PET in the sample, allowing for quantification. acs.org This technique is advantageous as it can often be performed with minimal sample pretreatment, though its detection limits can be a consideration. acs.orgresearchgate.net
Research Findings from TGA-MS for PET Quantification:
Methodology: Soil samples spiked with PET microplastics were pyrolyzed up to 1000 °C, and the evolving gases were analyzed by MS. acs.org
Characteristic Ion: The ion fragment m/z = 105 (vinylbenzene/benzoic acid) was found to be the most promising for creating a linear calibration curve. acs.org
Detection Limits: For PET in soil, a limit of detection of 0.07 wt % and a limit of quantification of 1.72 wt % have been reported. acs.org
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a highly effective method for the chemical characterization of polymers, including terephthalates and their degradation products. nih.govmdpi.com In this technique, the polymer sample is rapidly heated to a high temperature (e.g., 400-600°C) in an inert atmosphere. nih.gov This pyrolysis breaks the polymer down into smaller, more volatile fragments that are characteristic of its original structure. These fragments are then separated by a gas chromatograph and identified by a mass spectrometer. mdpi.commeasurlabs.com
A significant challenge with standard Py-GC/MS of polyesters like PET is that the polar pyrolysis products can result in broad, poorly resolved peaks. nih.gov To overcome this, reactive pyrolysis (RxPy-GC/MS) is often employed. This variation involves pyrolyzing the sample in the presence of a chemical reagent, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). nih.govshimadzu.com The reagent promotes a specific chemical reaction, such as hydrolysis followed by methylation, converting the polymer into its derivatized monomers (e.g., dimethyl this compound from PET). shimadzu.com This results in a much simpler and cleaner chromatogram, facilitating unambiguous identification. nih.govshimadzu.com
Py-GC/MS is invaluable for identifying the polymer type in unknown microplastic samples and for studying the structural changes and new compounds formed during degradation. nih.govresearchgate.net
Interactive Table: Common Pyrolysis Products of PET Identified by Py-GC/MS
| Pyrolysis Product | Technique | Significance | References |
| Dimethyl this compound | RxPy-GC/MS (with TMAH) | The main, derivatized monomer; confirms the presence of the this compound backbone. | nih.govshimadzu.com |
| Ethylene glycol (derivatized) | RxPy-GC/MS (with TMAH) | The derivatized diol monomer from the PET backbone. | shimadzu.com |
| Benzoic acid | Py-GC/MS | A characteristic thermal decomposition fragment. | shimadzu.com |
| Benzene | Py-GC/MS | A smaller fragment resulting from the decomposition of the aromatic ring. | shimadzu.com |
| Various oxygen-containing compounds | Py-GC/MS | Formation indicates oxidative degradation and chain scission reactions during weathering. | researchgate.net |
Advanced Methods for Microplastic Detection and Quantification
The detection and quantification of this compound-based microplastics, such as those from polyethylene this compound (PET), require sophisticated analytical approaches to accurately assess their presence and characteristics in various environmental and recycled samples.
ICP-MS for Trace Metal and Rare Earth Element Analysis in Recycled Materials
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical tool for detecting and quantifying trace elements in recycled plastics with high sensitivity and precision. mdpi.com This technique is essential for assessing the presence of heavy metals and other elemental contaminants in recycled this compound materials, ensuring compliance with safety regulations. mdpi.comnih.gov
Research has utilized ICP-MS to analyze recycled polyethylene this compound (rPET) for a range of metals. mdpi.comresearchgate.net In one study, ICP-MS was employed to quantify 26 heavy metals and 4 rare earth elements (REEs) in PET and rPET matrices at different recycling stages. mdpi.comdntb.gov.uanih.gov The results showed varying concentrations of these elements, with the highest levels found in 100% rPET preforms. mdpi.comnih.gov Notably, zinc (Zn), copper (Cu), and aluminum (Al) were among the heavy metals with the highest concentrations, while lanthanum (La) was the most prominent REE. mdpi.comnih.gov The presence of these metals can stem from catalysts used in polymerization (e.g., antimony, germanium), additives, and contamination during the recycling process. mdpi.comresearchgate.net For instance, elements like aluminum, zinc, and copper in recycled PET used for food contact materials can originate from the recycling process itself and the material's source. mdpi.com
The following table summarizes the mean concentrations of selected heavy metals found in various PET and rPET samples in one study. mdpi.com
| Metal | Virgin PET Granules (mg/kg) | Recycled PET Flakes (mg/kg) | Recycled PET Granules (mg/kg) | Preform 50% vPET/50% rPET (mg/kg) | Preform 100% rPET (mg/kg) |
| Aluminum (Al) | 0.254 | 0.287 | 0.301 | 0.311 | 0.325 |
| Cobalt (Co) | 0.025 | 0.033 | 0.038 | 0.042 | 0.049 |
| Manganese (Mn) | 0.080 | 0.102 | 0.115 | 0.133 | 0.149 |
| Copper (Cu) | 0.178 | 0.211 | 0.256 | 0.299 | 0.337 |
| Selenium (Se) | 0.055 | 0.071 | 0.083 | 0.095 | 0.107 |
| Zinc (Zn) | 0.218 | 0.354 | 0.421 | 0.489 | 0.547 |
This table was created based on data from a study on trace metals in PET and rPET. mdpi.com
Some research has also explored the use of rare earth oxides, such as Neodymium Oxide (Nd₂O₃), as additives to recycled PET to enhance its properties for electronic and infrastructure applications. nih.gov
Microscopic Techniques for Particle Morphology and Distribution
Microscopic techniques are fundamental for characterizing the physical attributes of this compound microplastics, including their size, shape, and surface features. nih.govmdpi.com Scanning Electron Microscopy (SEM) is a widely used method that provides high-resolution images of the surface morphology of microplastics. nih.govcalstatela.edu It can be combined with Energy Dispersive X-ray Spectroscopy (EDS) to also obtain information about the elemental composition of the particles. nih.govnih.gov Transmission Electron Microscopy (TEM) is another powerful tool for observing the fine structures of particles smaller than 0.2 µm. mdpi.comnih.gov
Studies have employed these techniques to analyze the particle size distribution and morphology of PET microplastics. For instance, research on PET particles in water has utilized methods like dynamic image analysis to determine particle size distribution, with findings showing particles ranging from 30 µm to about 200 µm. europa.eueuropa.eu The aging of PET microplastics under environmental conditions can lead to changes in their physicochemical properties, including an increase in the amorphous phase, which in turn affects the particle size distribution. mdpi.com One study found that thermooxidative aging of PET resulted in a higher fraction of particles in the 100–500 μm range. mdpi.com
Fluorescence microscopy is another valuable technique, especially for identifying transparent or white plastic particles that are difficult to see with conventional light microscopy. nih.gov The following table provides an example of PET particle size distribution data from a study that prepared a reference material for microplastics in water. europa.eu
| Particle Size Range (µm) | Number of Particles |
| 30 - 50 | 250 |
| 50 - 75 | 300 |
| 75 - 100 | 150 |
| 100 - 150 | 80 |
| 150 - 200 | 17 |
| > 200 | 3 |
This table was created based on data from a study on preparing a reference material for PET microplastics in water. europa.eu
Enzymatic Activity Assays and Kinetic Characterization
The enzymatic degradation of this compound-based polymers like PET is a growing area of research for sustainable plastic waste management. researchgate.netnih.gov Assessing the efficiency of PET-hydrolyzing enzymes requires robust activity assays and detailed kinetic characterization. researchgate.netnih.gov
Several methods have been developed to measure the activity of enzymes such as PETase and MHETase, which work synergistically to break down PET into its monomers, terephthalic acid (TPA) and ethylene glycol (EG). researchgate.netsci-hub.se These assays often involve monitoring the release of soluble hydrolysis products over time. researchgate.netnih.gov A continuous UV absorbance assay has been developed to detect these products, allowing for real-time measurement of enzymatic activity. researchgate.netdoi.org This method has been used to determine the kinetic parameters for PET hydrolases. nih.govdoi.org
Kinetic studies of these enzymes provide insights into their catalytic mechanisms and efficiency. For example, research has determined the Michaelis-Menten constant (Kₘ) and catalytic rate constant (kcat) for MHETase, the enzyme responsible for hydrolyzing mono(2-hydroxyethyl) this compound (MHET). pnas.orgnih.gov One study reported a Kₘ value of 23.17 ± 1.65 μM for MHETase. nih.gov The synergistic action of PETase and MHETase has been demonstrated, with the combination of both enzymes leading to more complete degradation of PET. researchgate.netsci-hub.se Chimeric fusion proteins of MHETase and PETase have even been engineered to improve both PET degradation and MHET hydrolysis rates. researchgate.net
The table below presents kinetic parameters for MHETase and a mutant version from a study on a two-enzyme system for plastics depolymerization. researchgate.net
| Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| MHETase | 24 ± 4 | 7.3 ± 0.3 | 3.0 x 10⁵ |
| MHETase S131G | 190 ± 30 | 7.1 ± 0.6 | 3.7 x 10⁴ |
This table was created based on data from a study characterizing a two-enzyme system for plastics depolymerization. researchgate.net
Thermal Analysis Techniques for Polymer Transitions and Stability
Thermal analysis techniques are indispensable for characterizing the thermal properties of this compound polymers, which are critical for processing and performance. eag.comresearchgate.net These methods provide information on glass transition, crystallization, melting, and thermal stability. researchgate.net
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a primary technique used to study the thermal transitions of polymers like PET. eag.comresearchgate.nethu-berlin.de It measures the heat flow into or out of a sample as it is heated or cooled at a controlled rate. textilefocus.com A typical DSC scan of an amorphous PET sample reveals a glass transition temperature (Tg), a cold crystallization exotherm (Tc), and a melting endotherm (Tm). tainstruments.comsetaramsolutions.com The Tg represents the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.net The Tc corresponds to the crystallization of the amorphous phase upon heating, and the Tm is the temperature at which the crystalline domains melt. researchgate.netsetaramsolutions.com
The heating rate during DSC analysis can significantly influence the observed transitions. tainstruments.com Higher scanning rates can shift the cold crystallization exotherm to higher temperatures and can be used to suppress kinetic activity to better understand the initial state of the material. tainstruments.com The degree of crystallinity of a PET sample can be calculated from the enthalpy of melting obtained from the DSC curve. researchgate.netsetaramsolutions.com
The following table shows typical thermal transition temperatures for PET obtained from DSC analysis at a heating rate of 10 °C/min. researchgate.netsetaramsolutions.com
| Thermal Transition | Temperature (°C) | Enthalpy (J/g) |
| Glass Transition (Tg) | ~78.5 | N/A |
| Cold Crystallization (Tc) | ~133.1 | -37.86 |
| Melting (Tm) | ~262.2 | 44.64 |
This table was created based on data from a study on the determination of crystallinity of PET by DSC. setaramsolutions.com
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and degradation kinetics of polymers. mdpi.comtainstruments.comupg-ploiesti.ro This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. upg-ploiesti.rosci-hub.se TGA curves for PET typically show a single-step degradation process in an inert atmosphere. mdpi.com The initial decomposition temperature, often defined as the temperature at which 5% weight loss occurs, and the temperature of maximum degradation rate are key parameters obtained from TGA. mdpi.com
Studies have shown that PET generally has good thermal stability, with degradation starting at temperatures above 350°C. mdpi.com The thermal stability of PET can be compared to other polymers and can be affected by factors such as the presence of additives or recycling processes. tainstruments.commdpi.comazom.com For instance, TGA has been used to compare the thermal stability of virgin PET and recycled PET (rPET), with some studies finding comparable thermal stability and lifetime performance. tainstruments.comazom.com The degradation of PET under an oxidative environment (air) occurs at lower temperatures compared to an inert atmosphere (nitrogen) and results in complete conversion, whereas in an inert atmosphere, a char residue is typically formed. sci-hub.se
The table below summarizes key results from a thermogravimetric analysis of PET and a related polyester, PBT. mdpi.com
| Polymer | Initial Degradation Temperature (T_d, 5% weight loss) (°C) | Maximum Degradation Temperature (T_max) (°C) | Residue at 800 °C (%) |
| PET | 392 | Not specified | 10.0 |
| PBT | 359 | Not specified | 4.55 |
This table was created based on data from a study on the effect of crystallinity on the printability of PET/PBT blends. mdpi.com
Future Research Directions and Unaddressed Challenges
Development of Highly Efficient and Selective Catalytic Systems for Polymerization and Depolymerization
The development of advanced catalytic systems is crucial for both the synthesis and breakdown of PET. While significant progress has been made, several challenges remain.
Current research focuses on optimizing catalyst performance to improve the efficiency of PET pyrolysis and other chemical recycling methods. eep1987.com The goal is to enhance the durability and selectivity of catalysts, which would, in turn, reduce costs and increase the efficiency of the pyrolysis process. eep1987.com For instance, catalytic pyrolysis using zeolites or metal-loaded zeolites has shown promise in yielding high-value aromatic compounds like benzene (B151609), toluene (B28343), and xylene, thereby improving the profitability of recycling. eep1987.com However, the stability and reusability of these catalysts need further improvement. eep1987.com
Future research will likely concentrate on several key areas:
Catalyst Optimization: Enhancing the durability and selectivity of catalysts to lower costs and improve pyrolysis efficiency. eep1987.com
Co-pyrolysis Mechanisms: In-depth studies on the co-pyrolysis of PET with other wastes to identify optimal ratios and reaction conditions. eep1987.com
Post-treatment Technologies: Developing efficient methods to improve the properties of pyrolysis oils for broader applications. eep1987.com
Novel Technologies and Equipment: Exploring new pyrolysis technologies to enhance scalability and industrial applicability. eep1987.com
Innovations in catalyst design, particularly the use of nanocatalytic systems, could lead to increased conversion efficiency and reduced energy requirements, aligning with the principles of a circular economy. researchgate.net Protic ionic liquids (PILs) are also being explored as sustainable alternatives to hazardous solvents, offering thermal stability and reusability. acs.org
Engineering Novel Biocatalysts and Microbial Consortia for Industrial-Scale Biorecycling
Biorecycling, which utilizes enzymes or microorganisms to break down PET, is a promising eco-friendly alternative to conventional methods. emanresearch.org This approach can operate under milder conditions, reducing energy consumption and the need for harsh chemicals. emanresearch.orgavient.com
Recent breakthroughs in enzyme engineering have produced PET hydrolases with enhanced stability and activity. consensus.app Engineered enzymes like LCCICCG have achieved high depolymerization rates, converting up to 98% of PET to its monomers in 24 hours under optimal conditions. consensus.app Despite these advancements, challenges such as slow degradation rates, insufficient scalability, and the need for more robust biocatalysts persist. emanresearch.orgnih.gov
A significant area of research is the development of microbial consortia, where different microbial strains work together to degrade PET and its byproducts. illinois.edufrontiersin.org For example, a consortium of Rhodococcus jostii, Pseudomonas putida, and two engineered Bacillus subtilis strains has been shown to degrade PET film. frontiersin.orgnih.gov The engineered B. subtilis secrete enzymes to break down PET into terephthalic acid (TPA) and ethylene (B1197577) glycol (EG), which are then consumed by the other two species. frontiersin.orgnih.gov This division of labor can lead to more effective degradation of PET hydrolysate into valuable chemicals like polyhydroxyalkanoates (PHAs) and muconic acid. illinois.edu
Key challenges and future research directions in this field include:
Enzyme Performance and Stability: Improving the efficiency, speed, and robustness of enzymes to withstand industrial conditions is crucial for large-scale viability. nih.govsustainability-directory.com
Scalability and Cost-Effectiveness: Developing efficient and cost-effective processes for large-scale enzyme production is a major hurdle. nih.govsustainability-directory.comenzycle.eu The cost of enzymes needs to be competitive with traditional recycling methods. nih.gov
Mixed Plastic Waste: Engineering enzymes that can effectively degrade a wide range of plastics beyond PET is a significant challenge. nih.govsustainability-directory.com
Process Optimization: Further research is needed on reaction engineering and reactor design to address issues like the insolubility of TPA and to improve mixing and mass transfer in large-scale processes. nih.gov
One company, Carbios, is already working to implement enzymatic PET recycling at an industrial scale, with a plant expected to be operational in 2025. binasss.sa.crmuni.cz
Strategies for Minimizing Environmental Contamination by this compound Microplastics
The release of microplastics from synthetic textiles during washing is a major contributor to ocean pollution. cambridge.org Textiles are identified as a significant source of microplastic emissions. tno.nl These tiny plastic fibers can enter the environment through wastewater and have unknown effects on human health and ecosystems. tno.nl
Several strategies are being explored to mitigate this issue:
Eco-design of Textiles: Research is focused on designing fabrics that release fewer microfibers. cambridge.org Studies have shown that fabric structure plays a role, with tighter weaves like twill releasing fewer fibers than looser knits. cambridge.org The way fabric is cut during manufacturing also has an impact; laser cutting has been found to reduce fiber release compared to scissor cutting. cambridge.org
Improved Filtration: Developing more effective filtration systems for washing machines and wastewater treatment plants can capture microplastic particles before they enter waterways. testex.com Pre-washing textiles at manufacturing facilities, where wastewater is more likely to be treated, could also capture a significant portion of released microfibers. europa.eu
Innovative Materials: The development of textiles from natural, biodegradable materials like cotton or hemp is another avenue being explored. testex.com
Consumer Awareness and Behavior: Simple actions like washing clothes less often, using less water per load, and air-drying can help reduce microfiber release. perchenergy.com Regularly dusting and vacuuming can also reduce the amount of microplastics in the home. perchenergy.com
The development of standardized measurement methods is crucial for understanding and reducing microplastic emissions from textiles. tno.nl
Integration of Recycling Processes for Enhanced Circularity and Sustainability
Integrating different recycling methods is a key strategy for creating a more circular economy for PET. mdpi.com This involves combining the strengths of mechanical, chemical, and biological recycling to maximize resource efficiency. wkaiglobal.comwkaiglobal.com
A closed-loop system, where used products are recycled into new versions of the same product, allows materials to retain their value almost indefinitely. naturalmineralwaterseurope.org For PET bottles, this "bottle-to-bottle" recycling is already being implemented. plasticseurope.org This process significantly reduces the need for new raw materials and lowers carbon emissions. plasticseurope.org
An innovative approach is the integration of chemical and biological recycling. wkaiglobal.com In this method, PET waste is first chemically broken down into its monomers, which then serve as substrates for biological conversion into a wider range of useful chemicals. wkaiglobal.com This combination of chemical speed and biological selectivity can lead to more efficient production of TPA and EG, as well as other high-value chemicals. wkaiglobal.com
The recycling of multilayer packaging, which has traditionally been difficult, is also seeing advancements. adhesivesmag.com A commercialized process now allows for the separation of PET and polyethylene (B3416737) (PE) layers, enabling the PET to be reused with minimal waste. adhesivesmag.com
Policy and industry commitments are driving the push for greater circularity. For instance, the European Commission has mandated that by 2025, all new PET bottles must contain at least 25% recycled material. wkaiglobal.com
Exploration of New Applications for this compound Derivatives beyond Traditional Polymers
This compound and its derivatives have potential applications beyond their use in PET polymers. One promising area is the synthesis of Metal-Organic Frameworks (MOFs). acs.org MOFs are crystalline materials with a porous structure, making them suitable for various applications. eeer.org
Terephthalic acid (TPA), a primary monomer of PET, is a common linker used in the synthesis of MOFs such as MOF-5, UiO-66, and various MIL-series MOFs. acs.org These materials have been investigated for uses in:
Gas storage and separation google.com
Catalysis eeer.org
Drug delivery eeer.org
Water remediation acs.org
The synthesis of MOFs from recycled PET waste is an attractive upcycling strategy. acs.org Research has shown that the properties of MOFs derived from waste PET are comparable to those made from commercial chemicals. acs.org
Another area of exploration is the conversion of PET into other valuable chemicals. For example, a one-pot catalytic system has been developed to convert PET and CO2 into dimethyl this compound (DMT), 1,4-cyclohexanedimethanol (B133615) (CHDM), and p-xylene (B151628) (PX). researchgate.net Additionally, engineered microbial consortia can transform PET hydrolysate into biodegradable polymers (PHAs) and muconic acid, a versatile chemical building block. illinois.edu
Advanced Computational Modeling for Mechanism Prediction and Material Design
Computational modeling is becoming an increasingly important tool in the study of this compound-based materials. These methods can be used to predict the mechanisms of polymerization and depolymerization, as well as to design new materials with specific properties. leeds.ac.uk
For example, quantum-mechanical studies have been used to understand the reaction thermodynamics of PET-degrading enzymes like LCCICCG. muni.cz By bringing together disciplines like textile technology, computational modeling, and tribology, researchers can gain a systematic understanding of the factors that lead to the generation of fibrous microplastics. leeds.ac.uk This knowledge can then be used to develop predictive models that aid in the design of textiles that are less prone to shedding microfibers. leeds.ac.uk
Q & A
Q. How can interdisciplinary methods improve the reproducibility of this compound recycling studies?
- Methodological Answer : Integrate chemical engineering models (e.g., process simulation via Aspen Plus) with life cycle assessment (LCA) frameworks to standardize metrics like energy efficiency and waste recovery. Open-access datasets for solvent recycling efficiency and catalyst performance are urgently needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
